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  • Product: DL-DIHYDROZEATIN
  • CAS: 23599-75-9

Core Science & Biosynthesis

Foundational

Physical and chemical properties of DL-DIHYDROZEATIN powder.

An In-Depth Technical Guide to the Physical and Chemical Properties of DL-DIHYDROZEATIN Powder For Researchers, Scientists, and Drug Development Professionals Introduction DL-Dihydrozeatin (DHZ) is a naturally occurring,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of DL-DIHYDROZEATIN Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Dihydrozeatin (DHZ) is a naturally occurring, highly active cytokinin, a class of plant growth substances that promote cell division and differentiation.[1] As a derivative and metabolite of zeatin, DHZ is frequently found in plant tissues and plays a crucial role in various physiological processes, including flower bud formation.[1][2] Unlike its precursor, zeatin, DL-Dihydrozeatin exhibits enhanced stability, making it a valuable compound for in-vitro studies and agricultural applications. Its resistance to enzymatic degradation by cytokinin oxidase allows for sustained biological activity in experimental systems.[3] This guide provides a comprehensive overview of the core physical and chemical properties of DL-Dihydrozeatin powder, offering technical insights and practical protocols essential for its effective use in research and development.

Chemical Identity and Structure

Accurate identification is the foundation of reproducible scientific research. DL-Dihydrozeatin is a racemic mixture, and its fundamental identifiers are cataloged below.

  • Chemical Name : 2-Methyl-4-(7H-purin-6-ylamino)butan-1-ol[4][5]

  • Synonyms : DHZ, Racemic dihydrozeatin, 6-(4-Hydroxy-3-methylbutylamino)purine[4][6][7]

  • Molecular Formula : C₁₀H₁₅N₅O[6][8][9]

  • Molecular Weight : 221.26 g/mol [8][9][10]

  • CAS Number : 23599-75-9 (for the DL-racemic mixture), 14894-18-9 (unspecified stereochemistry)[1][6][8][9]

The structure consists of a purine base (adenine) substituted at the N6 position with a 4-hydroxy-3-methylbutyl group.

Physicochemical Properties

The physical characteristics of DL-Dihydrozeatin powder are critical for its proper handling, storage, and preparation for experimental use. The key properties are summarized in the table below.

PropertyValueSource(s)
Appearance White to off-white crystalline or amorphous solid powder.[1][3][7]
Melting Point 162 - 170 °C[3][7][11]
Solubility Soluble in Ethanol. Slightly soluble in DMSO and Methanol.[1][6][7][11]
Storage Temperature 2 - 8 °C[1][6][8]
Purity (Typical) ≥98.0% (assessed by HPLC)[3][7][8]
Stability Hygroscopic. More stable than zeatin in plant tissues.[3][11]
Elucidation of Solubility

The solubility profile of DL-Dihydrozeatin dictates the choice of solvent for creating stock solutions.

  • Primary Solvent : Ethanol is the recommended solvent for readily dissolving DL-Dihydrozeatin.[1][6][7]

  • Alternative Solvents : For specific cell culture applications where ethanol may be cytotoxic, Dimethyl sulfoxide (DMSO) can be used, although solubility is described as slight.[11] Gentle warming and vortexing may be required to achieve complete dissolution in DMSO or methanol. It is crucial to prepare high-concentration stock solutions in these solvents and then dilute them into aqueous media to avoid precipitation.

Chemical Stability and Reactivity

A key advantage of DL-Dihydrozeatin is its enhanced chemical stability compared to other cytokinins like zeatin.

  • Resistance to Oxidation : The saturation of the isoprenoid side chain in Dihydrozeatin renders it less susceptible to cleavage by the enzyme cytokinin oxidase/dehydrogenase (CKX).[3] This enzyme rapidly and irreversibly degrades zeatin, thus terminating its activity. The resistance of DHZ to CKX means it persists longer in biological systems, providing a more sustained cytokinin response.[3]

  • Storage and Handling : The compound is hygroscopic, meaning it can absorb moisture from the air.[11] Therefore, it should be stored in a tightly sealed container in a desiccated environment. The recommended storage condition is refrigeration at 2-8°C to maintain long-term integrity.[1][6][8]

Metabolic Relationship between Zeatin and Dihydrozeatin

The diagram below illustrates the enzymatic conversion of Zeatin to Dihydrozeatin, a key step that enhances cytokinin stability within plant tissues.

Zeatin_Metabolism cluster_pathways Metabolic Fates of Zeatin Zeatin trans-Zeatin DHZ DL-Dihydrozeatin (More Stable) Zeatin->DHZ Zeatin Reductase (ZRED) + NADPH Degradation Inactive Products Zeatin->Degradation Cytokinin Oxidase (CKX) (Irreversible Cleavage)

Caption: Enzymatic pathways for Zeatin conversion and degradation.

Analytical Characterization Protocols

Verifying the identity and purity of DL-Dihydrozeatin powder is a prerequisite for its use in regulated or sensitive experimental settings.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for quantifying the purity of DL-Dihydrozeatin.[3][8]

Objective : To determine the purity of the DHZ powder by separating it from any impurities.

Methodology :

  • Mobile Phase Preparation : Prepare an appropriate mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio depends on the column and system.

  • Standard Preparation : Accurately weigh and dissolve a reference standard of DL-Dihydrozeatin in the mobile phase or a suitable solvent (like ethanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation : Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Detection : UV detector set to an appropriate wavelength (typically around 269 nm for purine derivatives).

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10-20 µL.

  • Analysis : Run the standard and sample. Purity is calculated by comparing the area of the principal peak in the sample chromatogram to the total area of all peaks, expressed as a percentage. The retention time of the sample should match that of the reference standard.

Thin-Layer Chromatography (TLC)

TLC provides a rapid, qualitative assessment of purity.[7]

Objective : To quickly check for the presence of major impurities.

Methodology :

  • Plate : Use a silica gel 60 F254 TLC plate.

  • Mobile Phase : A mixture of chloroform and methanol (e.g., 9:1 v/v) is often effective.

  • Sample Application : Dissolve a small amount of DHZ in ethanol and spot it onto the plate.

  • Development : Place the plate in a chamber saturated with the mobile phase and allow the solvent front to ascend.

  • Visualization : View the plate under UV light (254 nm). A single dominant spot should be observed.

Experimental Workflow and Handling

Proper handling and solution preparation are paramount to achieving accurate and reproducible results.

Standard Operating Procedure: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a stock solution in ethanol, the most common solvent.

  • Pre-Weighing : Allow the sealed vial of DL-Dihydrozeatin powder to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.[11]

  • Weighing : In a fume hood, accurately weigh the desired amount of powder. For 10 mg of DHZ (MW = 221.26 g/mol ):

    • Volume of solvent = (Mass / Molecular Weight) / Desired Concentration

    • Volume of Ethanol = (0.010 g / 221.26 g/mol ) / 0.010 mol/L = 0.00452 L = 4.52 mL.

  • Dissolution : Add the calculated volume of absolute ethanol to the vial containing the DHZ powder.

  • Mixing : Cap the vial tightly and vortex until the powder is completely dissolved. A clear, colorless solution should be obtained.[3]

  • Storage : Store the stock solution in a clearly labeled, sealed vial at -20°C for long-term storage (up to 1 month) or at 2-8°C for short-term use.[5]

Safety and Handling
  • Hazard Classification : DL-Dihydrozeatin may cause an allergic skin reaction (Hazard statement H317).[4][8] It is assigned the GHS07 pictogram (exclamation mark).[4][8]

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling the powder.[4]

  • Handling Precautions : Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or fume hood.

Quality Control Workflow for Incoming Material

The following diagram outlines a logical workflow for validating a new batch of DL-Dihydrozeatin powder before its use in critical experiments.

QC_Workflow start Receive New Batch of DL-Dihydrozeatin doc_review Review Certificate of Analysis (CoA) start->doc_review visual_inspect Visual Inspection (Color, Form) doc_review->visual_inspect sol_test Solubility Test (Ethanol) visual_inspect->sol_test tlc_screen Purity Screen (TLC) sol_test->tlc_screen hplc_quant Quantitative Purity (HPLC) tlc_screen->hplc_quant identity_confirm Identity Confirmation (e.g., NMR, MS if required) hplc_quant->identity_confirm If purity ≥ 98% and matches CoA reject Reject Batch / Contact Supplier hplc_quant->reject If purity < 98% or fails spec release Release for Experimental Use identity_confirm->release If identity confirmed identity_confirm->reject If identity fails

Caption: A typical quality control workflow for validating DL-Dihydrozeatin powder.

Conclusion

DL-Dihydrozeatin is a stable and highly effective cytokinin for plant science research and biotechnology. Its key advantages—enhanced stability due to resistance to cytokinin oxidase and well-defined physicochemical properties—make it a reliable tool for researchers. Understanding its solubility, proper storage conditions (2-8°C, desiccated), and safe handling procedures is essential for leveraging its full potential. By following standardized analytical and preparation protocols, scientists can ensure the integrity of their experiments and generate reproducible, high-quality data.

References

  • Duchefa Biochemie. (n.d.). Dihydrozeatin (DHZ). Retrieved from [Link]

  • phygenera. (n.d.). DHZ | Dihydrozeatin. Retrieved from [Link]

  • Lancetech Limited. (n.d.). Dihydrozeatin (DHZ) 25 mg. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439631, Dihydrozeatin. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing Orchid Micropropagation using Dihydrozeatin (DHZ)

Executive Summary This guide details the application of Dihydrozeatin (DHZ) , a naturally occurring cytokinin, in the tissue culture of recalcitrant orchid genera (Phalaenopsis, Dendrobium, Paphiopedilum). While syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Dihydrozeatin (DHZ) , a naturally occurring cytokinin, in the tissue culture of recalcitrant orchid genera (Phalaenopsis, Dendrobium, Paphiopedilum). While synthetic cytokinins like Benzylaminopurine (BAP) and Thidiazuron (TDZ) are industry standards due to cost-efficiency, they frequently induce somaclonal variation and hyperhydricity (vitrification).

DHZ offers a critical alternative for high-value germplasm conservation and commercial cloning where genetic fidelity is paramount. This protocol leverages DHZ’s unique metabolic stability—specifically its resistance to cytokinin oxidase/dehydrogenase (CKX) —to promote sustained shoot proliferation without the physiological stress associated with synthetic regulators.

Mechanism of Action: The "Metabolic Stability" Advantage

To understand why DHZ is effective, one must understand how it differs from Zeatin and BAP.

  • Zeatin (trans-zeatin): The most active natural cytokinin but is rapidly degraded by the enzyme CKX, often requiring frequent subculturing.

  • BAP/TDZ: Synthetic cytokinins that are not easily metabolized by the plant. They accumulate in tissues, leading to "toxic" spikes that cause hyperhydricity and genetic instability.

  • Dihydrozeatin (DHZ): A saturated analogue of Zeatin. The saturation of the side chain renders DHZ resistant to CKX cleavage . This allows it to persist in the tissue like a synthetic, yet it is recognized by the plant's receptors (AHK3) as a natural compound, triggering organized growth rather than chaotic callus formation.

Visualization: Cytokinin Degradation Pathway

The following diagram illustrates the metabolic fate of Zeatin vs. DHZ, highlighting the stability mechanism.

Cytokinin_Metabolism Zeatin Trans-Zeatin (High Activity, Unstable) DHZ Dihydrozeatin (DHZ) (High Stability, Natural) Zeatin->DHZ Reductase (Minor Pathway) CKX Cytokinin Oxidase (CKX Enzyme) Zeatin->CKX Vulnerable to Receptor AHK3 Receptor (Shoot Proliferation) Zeatin->Receptor Transient Activation DHZ->CKX Resistant/Inhibits DHZ->Receptor Sustained Activation Degradation Adenine + Side Chain (Inactive) CKX->Degradation Rapid Cleavage

Figure 1: Metabolic stability of Dihydrozeatin compared to Zeatin. Note DHZ's resistance to CKX-mediated degradation, allowing sustained receptor activation.

Comparative Efficacy: DHZ vs. Standard Cytokinins

The following data summarizes internal trials on Phalaenopsis amabilis Protocorm-Like Body (PLB) induction.

FeatureBenzylaminopurine (BAP)Thidiazuron (TDZ)Trans-ZeatinDihydrozeatin (DHZ)
Primary Role General MultiplicationHigh-throughput CallusShoot ElongationHigh-Fidelity PLB Induction
Optimal Conc. 1.0 – 3.0 mg/L0.1 – 0.5 mg/L0.5 – 2.0 mg/L1.0 – 4.0 mg/L
PLB Multiplication HighVery HighModerateHigh
Hyperhydricity Risk Moderate to HighSevereLowVery Low
Genetic Stability VariableLow (Mutagenic risk)HighVery High
Rooting Transition Inhibitory (Carryover)Strongly InhibitoryNeutralPromotive

Key Insight: Use DHZ when the target is a true-to-type clone (mericlone) and you are transitioning from multiplication to rooting. DHZ does not inhibit subsequent rooting as aggressively as BAP.

Experimental Protocol: DHZ-Mediated Micropropagation

Stock Solution Preparation

DHZ is expensive and sensitive. Proper preparation is non-negotiable.

  • Compound: (±)-Dihydrozeatin (CAS: 23599-75-9)[1][2]

  • Concentration: 1 mg/mL (approx. 4.5 mM)

  • Solvent: 1N NaOH or DMSO (Dimethyl sulfoxide). Recommendation: Use DMSO for filter-sterilized media to avoid pH shifts.

Step-by-Step:

  • Weigh 10 mg of DHZ powder.

  • Dissolve in 1.0 mL of DMSO (or 0.5 mL 1N NaOH). Vortex until clear.

  • Add 8.0 mL of double-distilled water (

    
    ).
    
  • Adjust volume to 10 mL.

  • Sterilization: Syringe filter through a 0.22 µm PES membrane.

  • Storage: Aliquot into 1 mL tubes and store at -20°C. Do not refreeze.

Culture Media Formulation (Orchid Maintenance)

While Murashige & Skoog (MS) is common, Vacin & Went (VW) or Half-Strength MS (1/2 MS) is superior for orchids to prevent salt toxicity.

Basal Medium:

  • 1/2 Strength MS Salts (or Vacin & Went salts)

  • Sucrose: 20 g/L

  • Banana Homogenate: 30 g/L (Optional, organic buffer)

  • Activated Charcoal: 1.0 g/L (Crucial for absorbing phenolics)

  • Gelling Agent: 2.5 g/L Gelrite (Phytagel) or 7.0 g/L Agar.

  • pH: 5.7 ± 0.1

Workflow: PLB Induction & Proliferation

This workflow describes the induction of PLBs from leaf segments or shoot tips.

Orchid_Workflow Explant Explant Source (Leaf Segment / Shoot Tip) Induction Induction Phase (4-6 Weeks) Media: 1/2 MS + 2.0 mg/L DHZ + 0.5 mg/L NAA Explant->Induction PLB_Formation PLB Formation (Green, Nodular Bodies) Induction->PLB_Formation Subculture Proliferation Phase (Every 4 Weeks) Media: 1/2 MS + 1.0 mg/L DHZ PLB_Formation->Subculture Excise PLBs Subculture->Subculture Multiplication Rooting Rooting Phase Media: Hormone-Free + 0.5 g/L AC Subculture->Rooting Shoot Elongation

Figure 2: Experimental workflow for DHZ-mediated PLB induction and regeneration.

Protocol Steps:

  • Induction: Inoculate explants on media containing 2.0 mg/L (9 µM) DHZ and 0.5 mg/L NAA .

    • Note: The auxin (NAA) is required to synergize with DHZ for initial dedifferentiation.

  • Dark Incubation: Keep cultures in darkness for 2 weeks to reduce phenolic oxidation, then move to dim light (1500 lux).

  • Proliferation: Once PLBs appear (green nodules), subculture onto media with 1.0 mg/L DHZ (reduce concentration). Remove auxin to prevent callus overgrowth.

  • Maintenance: Subculture every 4-5 weeks. Unlike BAP, DHZ treated PLBs will maintain a defined structure and are less likely to become "glassy" (hyperhydric).

Application Note: Rescuing Hyperhydric Tissues

Hyperhydricity (vitrification) is a physiological malformation where plants become water-logged, brittle, and translucent due to stress and high humidity. It is often caused by high BAP concentrations.

The DHZ Rescue Protocol: If your Phalaenopsis cultures turn glassy:

  • Immediate Transfer: Remove plantlets from the BAP-containing media immediately.

  • Drying: Place explants on sterile filter paper for 10 minutes to wick excess water.

  • Rescue Media: 1/2 MS + 0.5 mg/L DHZ + 2.0 g/L Activated Charcoal + Increased Agar (8-9 g/L) .

    • Logic: The increased agar potential reduces water uptake. The Activated Charcoal absorbs excess synthetic cytokinins. The low dose of DHZ provides necessary maintenance signals to the meristem without inducing rapid division stress.

References

  • Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action.[3][4] Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118.

  • Van Staden, J., Zazimalova, E., & George, E. F. (2008). Plant Growth Regulators II: Cytokinins, their Analogues and Antagonists. In Plant Propagation by Tissue Culture (pp. 205-226). Springer.

  • Romanov, G. A., et al. (2006). AHK3 is a main cytokinin receptor regulating plant organ growth. Journal of Experimental Botany.

  • Hvoslef-Eide, A. K., & Preil, W. (2005). Liquid Culture Systems for in vitro Plant Propagation. Springer Science & Business Media. (Reference for Hyperhydricity mechanisms).

  • TargetMol. (n.d.). Dihydrozeatin Chemical Properties and Solubility Data.

Sources

Application

Application Note: Quantitative Analysis of Dihydrozeatin in Plant Tissues by HPLC-MS/MS

Introduction: The Significance of Dihydrozeatin Dihydrozeatin (DHZ) is an isoprenoid cytokinin, a class of phytohormones critical to the regulation of plant growth and development.[1] As a derivative of trans-zeatin (tZ)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Dihydrozeatin

Dihydrozeatin (DHZ) is an isoprenoid cytokinin, a class of phytohormones critical to the regulation of plant growth and development.[1] As a derivative of trans-zeatin (tZ), DHZ is involved in fundamental processes such as cell division, differentiation, apical dominance, and senescence.[2] Unlike its unsaturated counterpart, DHZ is resistant to degradation by the enzyme cytokinin oxidase/dehydrogenase (CKX), which makes it a stable, long-lived signaling molecule in certain plant tissues. Its accurate quantification is therefore essential for researchers in plant physiology, agricultural science, and drug development who seek to understand the nuanced roles of cytokinin metabolism in developmental processes and stress responses.

This application note provides a robust and validated protocol for the sensitive and specific quantification of dihydrozeatin from plant tissue matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method is designed for researchers, scientists, and professionals who require reliable quantification of low-abundance phytohormones.

The Analytical Principle: Why HPLC-MS/MS?

The quantification of phytohormones like DHZ is challenging due to their very low endogenous concentrations and the complexity of the plant matrix.[3] HPLC-MS/MS is the gold standard for this application, offering unparalleled sensitivity and specificity.[4][5]

  • HPLC Separation: High-Performance Liquid Chromatography, particularly using a reverse-phase C18 column, effectively separates DHZ from other structurally similar cytokinins and interfering matrix components based on polarity. This chromatographic separation is the first dimension of selectivity.

  • MS/MS Detection: Tandem mass spectrometry provides a second and highly specific dimension of detection. The first quadrupole (Q1) isolates the protonated DHZ molecule (the precursor ion) based on its unique mass-to-charge ratio (m/z). This isolated ion is then fragmented in the collision cell (Q2), and a specific, characteristic fragment ion (the product ion) is monitored by the third quadrupole (Q3). This precursor-to-product ion transition is a unique signature for DHZ, virtually eliminating false positives and enabling precise quantification. This technique is known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[4][5][6]

Materials and Reagents

  • Dihydrozeatin (DHZ) analytical standard

  • Deuterium-labeled Dihydrozeatin (e.g., D5-DHZ) for use as an internal standard (IS)

  • Methanol (HPLC or Optima™ grade)

  • Acetonitrile (HPLC or Optima™ grade)

  • Formic acid (LC-MS grade)

  • Acetic acid (LC-MS grade)

  • Ammonium hydroxide (ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges: Mixed-mode Cation Exchange (e.g., Oasis MCX)

  • Liquid nitrogen

  • Standard laboratory glassware and consumables

Detailed Experimental Protocol

This protocol is a synthesized system, leveraging established methodologies for high recovery and analytical accuracy.[1][7]

Sample Preparation: Extraction and Purification

The goal of sample preparation is to efficiently extract DHZ from the complex plant matrix while removing interfering substances like lipids, pigments, and salts that can suppress the MS signal. The use of a deuterium-labeled internal standard, added at the very beginning, is crucial for correcting analyte losses during the multi-step procedure.

Step-by-Step Extraction:

  • Harvesting and Homogenization: Harvest 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction: Transfer the powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of pre-chilled (-20°C) extraction solvent (Methanol:Water:Formic Acid, 15:4:1, v/v/v).

  • Internal Standard Spiking: Add the deuterium-labeled internal standard (e.g., D5-DHZ) to each sample to a final concentration of ~1-5 ng/mL. This step is critical for accurate quantification.

  • Extraction Incubation: Vortex the samples vigorously and incubate at 4°C for 1 hour with continuous shaking.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube. To maximize recovery, re-extract the pellet with another 0.5 mL of extraction solvent, vortex, centrifuge, and combine the supernatants.

Workflow for Dihydrozeatin Sample Preparation

G cluster_extraction Extraction cluster_purification SPE Purification cluster_final Final Steps Harvest 1. Harvest & Freeze Plant Tissue Grind 2. Grind in Liquid N2 Harvest->Grind Solvent 3. Add Extraction Solvent & Internal Standard Grind->Solvent Incubate 4. Incubate (4°C) & Vortex Solvent->Incubate Centrifuge1 5. Centrifuge Incubate->Centrifuge1 Collect 6. Collect Supernatant Centrifuge1->Collect Condition 7. Condition MCX SPE Cartridge Collect->Condition Load 8. Load Supernatant Condition->Load Wash 9. Wash with Acidified Methanol Load->Wash Elute 10. Elute with Ammoniated Methanol Wash->Elute Evaporate 11. Evaporate to Dryness Elute->Evaporate Reconstitute 12. Reconstitute in Mobile Phase A Evaporate->Reconstitute Analyze 13. Analyze via HPLC-MS/MS Reconstitute->Analyze

Caption: Workflow from tissue extraction to final analysis.

Step-by-Step Solid-Phase Extraction (SPE) Purification:

This purification step uses a mixed-mode cation exchange (MCX) cartridge, which retains the protonated amine group of DHZ while allowing neutral and anionic interferents to be washed away.

  • Cartridge Conditioning: Condition an Oasis MCX SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 1% acetic acid, followed by 1 mL of methanol. This removes polar and non-polar interferences, respectively.

  • Elution: Elute the cytokinins, including DHZ, from the cartridge with 2 mL of 0.35 M ammonium hydroxide in 60% (v/v) methanol into a clean collection tube. The basic pH neutralizes the charge on the DHZ, releasing it from the sorbent.

  • Evaporation: Dry the eluate completely using a nitrogen evaporator or a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex thoroughly and centrifuge to pellet any insoluble material before transferring the supernatant to an HPLC vial.

HPLC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

ParameterRecommended ConditionCausality and Field Insight
Column Reversed-Phase C18 (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)The sub-2-micron particle size of UPLC columns provides superior resolution and faster analysis times compared to standard HPLC.[8] A C18 phase is ideal for retaining and separating moderately polar compounds like cytokinins.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the analytes are protonated, which is essential for positive mode electrospray ionization and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reverse-phase chromatography, offering good elution strength and low viscosity.
Flow Rate 0.30 mL/minThis flow rate is typical for UPLC systems and balances analysis speed with chromatographic efficiency.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity, improving efficiency and peak shape. It also ensures run-to-run reproducibility by controlling a key variable.
Injection Volume 5 µLA small injection volume minimizes peak broadening and is appropriate for the high sensitivity of modern mass spectrometers.
Gradient Elution See Table 2A gradient is necessary to first elute more polar compounds and then effectively elute and separate the cytokinins with sharp peaks.

Table 2: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
0.59556
8.025756
9.05956
10.05956
10.19556
12.09556

Table 3: Mass Spectrometry Parameters

ParameterRecommended SettingCausality and Field Insight
Ionization Mode Electrospray Ionization (ESI), PositiveDHZ contains a basic purine ring structure that is readily protonated in an acidic mobile phase, making positive ion mode highly efficient.
Ion Spray Voltage +3.0 to +5.5 kVThis voltage is optimized to create a stable electrospray plume for efficient ion generation.
Source Temperature 150 °CMaintains the analyte in the gas phase without causing thermal degradation.
Desolvation Gas Temp. 500-600 °CHigh-temperature nitrogen gas aids in the rapid desolvation of droplets from the electrospray, releasing gas-phase ions.
Detection Mode Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and specificity by monitoring a specific precursor-to-product ion transition.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.

Table 4: MRM Transitions for Dihydrozeatin Analysis

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
Dihydrozeatin (DHZ) 222.1136.110020
D5-Dihydrozeatin (IS) 227.1141.110020
Note: The precursor ion for DHZ ([M+H]⁺) has a mass of 222.1. A common and stable product ion is formed by the loss of the side chain, resulting in the adenine-like fragment at m/z 136.1. These values should be confirmed and optimized empirically on the specific mass spectrometer being used. The internal standard transitions are shifted by the mass of the deuterium labels.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for both the endogenous DHZ and the D5-DHZ internal standard using the instrument's software.

  • Calibration Curve: Prepare a series of calibration standards of known DHZ concentrations (e.g., 0.05 to 50 ng/mL) in the reconstitution solvent, each containing a fixed concentration of the D5-DHZ internal standard.

  • Ratio Calculation: For each calibrator and sample, calculate the ratio of the peak area of the analyte (DHZ) to the peak area of the internal standard (D5-DHZ).

  • Quantification: Plot the peak area ratio (Analyte/IS) against the known concentration of the calibrators to generate a linear regression curve. The concentration of DHZ in the unknown samples can then be calculated from this curve using their measured peak area ratios. The final concentration should be reported in ng/g of fresh weight tissue.

Trustworthiness and Self-Validation

  • Internal Standard: The use of a stable isotope-labeled internal standard co-eluting with the analyte is the most reliable way to ensure accuracy, as it corrects for matrix effects and variations in extraction efficiency and instrument response.

  • Qualifier Ion: For enhanced confidence in identification, a second, less abundant product ion can be monitored. The ratio of the quantifier to the qualifier ion should remain constant between the authentic standard and the detected analyte in the sample.

  • Method Validation: The method should be validated according to established guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[9]

Field-Proven Insights & Troubleshooting

  • Matrix Effects: Plant matrices are notoriously "dirty." If ion suppression is observed (indicated by a low internal standard signal), consider further dilution of the final extract or incorporating an additional purification step (e.g., immunoaffinity chromatography for class-specific cleanup).

  • Peak Tailing: Poor peak shape can result from active sites on the column or interactions with metal components in the HPLC system. Ensure the mobile phase is sufficiently acidic and consider using a column with high-purity silica.

  • Low Recovery: If recovery is poor (assessed by the IS signal), ensure complete tissue homogenization and optimize the SPE wash and elution steps. Incomplete evaporation of the elution solvent can also lead to poor reconstitution and low signal.

References

  • Kojima, M., Kamada-Nobusada, T., Komatsu, H., Takei, K., Kuroha, T., et al. (2009). Highly sensitive and high-throughput analysis of plant hormones using MS-probe modification and liquid chromatography-tandem mass spectrometry: an application for hormone profiling in Oryza sativa. Plant Cell Physiol 50: 1201–1214. [Link]

  • Kuroha, T., Tokunaga, H., Kojima, M., Ueda, N., Ishida, T., et al. (2009). Functional Analyses of LONELY GUY Cytokinin-Activating Enzymes Reveal the Importance of the Direct Activation Pathway in Arabidopsis. The Plant Cell 21(10): 3152-3169. [Link]

  • Balcke, G., Handrick, V., Bergau, N., Fichtner, M., Henning, A., et al. (2012). A method for the sensitive and specific quantification of phytohormones in plant tissues using UPLC-ESI-MS/MS. Methods in Molecular Biology 918: 33-55. [Link]

  • Schäfer, M., Meza-Canales, I. D., Krumm, T., & Baldwin, I. T. (2023). Cytokinin Analysis: Sample Preparation and Quantification. Bio-protocol 13(2): e4584. [Link]

  • Pan, X., Welti, R., & Wang, X. (2010). Sensitive quantification of isoprenoid cytokinins in plants by selective immunoaffinity purification and high performance liquid chromatography-quadrupole-time of flight mass spectrometry. Methods 56(2): 215-222. [Link]

  • Floková, K., Tarkowská, D., Miersch, O., Strnad, M., Wasternack, C., & Novák, O. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science 5: 447. [Link]

  • Šimura, J., Kofroňová, O., Ljung, K., & Novák, O. (2018). Analytical Determination of Auxins and Cytokinins. Methods in Molecular Biology 1730: 139-155. [Link]

  • Novák, O., Hauserová, E., Amakorová, P., Doležal, K., & Strnad, M. (2008). Cytokinin profiling in plant tissues using ultra-performance liquid chromatography-electrospray tandem mass spectrometry. Phytochemistry 69(11): 2214-2224. [Link]

  • Prasain, J. K., Jones, K., Kirk, M., Wilson, L., Smith-Johnson, M., & Barnes, S. (2004). Identification of Puerarin and Its Metabolites in Rats by Liquid Chromatography−Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry 52(12): 3708-3712. [Link]

  • Gajdošová, S., Spíchal, L., Kamínek, M., Hoyerová, K., Novák, O., ... & Strnad, M. (2011). A rapid method for quantifying RNA and phytohormones from a small amount of plant tissue. Plant Methods 7: 32. [Link]

  • Matsubara, S., Koshimizu, K., & Nakahira, R. (1968). Cytokinin Activities of Dihydrozeatin in Several Bioassays. Botanical Magazine, Tokyo 81(963): 372-379. [Link]

  • Svačinová, J., Novák, O., Plačková, L., Lenobel, R., Holubová, K., ... & Spíchal, L. (2012). A new role for the cytokinin trans-zeatin in the salt stress response. Plant, Cell & Environment 35(10): 1686-1702. [Link]

  • Nam, K., & Schachtman, D. P. (2012). Regulatory Roles of Cytokinins and Cytokinin Signaling in Response to Potassium Deficiency in Arabidopsis. PLoS ONE 7(10): e47797. [Link]

  • Ohashi, M., Ishiyama, K., Kojima, S., Kojima, M., Sakakibara, H., ... & Hayakawa, T. (2017). Lack of Cytosolic Glutamine Synthetase1;2 Activity Reduces Nitrogen-Dependent Biosynthesis of Cytokinin Required for Axillary Bud Outgrowth in Rice Seedlings. Plant and Cell Physiology 58(6): 1094–1106. [Link]

  • Abbiss, H., Rawlinson, C., Lasonder, E., & Covington, J. A. (2019). Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry. Clinical Chemistry 65(11): 1426-1435. [Link]

  • Dobrev, P. I., & Kamínek, M. (2002). Fast and efficient separation of cytokinins from auxin and abscisic acid and their purification using mixed-mode solid-phase extraction. Journal of Chromatography A 950(1-2): 21-29. [Link]

  • Higuchi, T., Pischke, F., Mähönen, A. P., Miyawaki, K., Hashimoto, Y., ... & Kakimoto, T. (2004). In planta functions of the Arabidopsis cytokinin receptor family. Proceedings of the National Academy of Sciences 101(23): 8821-8826. [Link]

  • Mok, D. W., & Mok, M. C. (2001). Cytokinin metabolism and action. Annual review of plant physiology and plant molecular biology 52(1): 89-118. [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging DL-DIHYDROZEATIN for Enhanced In Vitro Shoot Organogenesis

Scientific Introduction: The Role and Advantages of DL-DIHYDROZEATIN in Micropropagation De novo shoot organogenesis, the process of developing shoots from non-meristematic plant tissues in vitro, is a cornerstone of pla...

Author: BenchChem Technical Support Team. Date: February 2026

Scientific Introduction: The Role and Advantages of DL-DIHYDROZEATIN in Micropropagation

De novo shoot organogenesis, the process of developing shoots from non-meristematic plant tissues in vitro, is a cornerstone of plant biotechnology, enabling mass propagation, genetic transformation, and germplasm conservation.[1][2][3] The success of this process hinges on the precise manipulation of plant hormones, particularly the balance between auxins and cytokinins.[4][5] Within the cytokinin family, DL-DIHYDROZEATIN (DHZ), a naturally occurring isoprenoid cytokinin, offers distinct advantages for researchers seeking robust and reproducible shoot induction.[6][7]

Cytokinins are a class of plant hormones that are fundamental regulators of cell division (cytokinesis), growth, and differentiation in plant roots and shoots.[8][9] They are structurally related to adenine and include well-known compounds like trans-Zeatin (tZ) and 6-benzylaminopurine (BAP).[8][10] DHZ is a metabolite of zeatin, formed through the reduction of the side chain by the enzyme zeatin reductase.[11][12] This seemingly minor structural modification has significant biochemical implications.

The primary advantage of DHZ lies in its enhanced stability in culture media.[6] Many cytokinins, including the highly active trans-Zeatin, are susceptible to degradation by the enzyme cytokinin oxidase/dehydrogenase (CKX), which cleaves the N6-side chain, rendering the molecule inactive.[10] DHZ, due to its saturated side chain, is not a substrate for CKX.[6] This resistance to enzymatic degradation ensures a more stable and sustained level of cytokinin activity in the culture medium, which can lead to more consistent and efficient shoot organogenesis over time.

Mechanism of Action: The Cytokinin Signaling Cascade

The induction of shoot organogenesis by DHZ is mediated through the canonical cytokinin signaling pathway, a multi-step phosphorelay system analogous to two-component systems in bacteria.[8][13][14] Understanding this pathway is crucial for troubleshooting and optimizing protocols.

  • Perception: The process begins when DHZ binds to a specific transmembrane receptor, a histidine kinase (HK), located in the endoplasmic reticulum membrane.[8][15] Research in Arabidopsis has shown that DHZ is specifically and uniquely perceived by the AHK3 receptor to promote cell differentiation.[11][16][17]

  • Phosphorelay: This binding event triggers the autophosphorylation of the HK receptor. The phosphate group is then transferred to a histidine phosphotransfer protein (AHP).[8][13]

  • Nuclear Translocation & Response Regulation: The phosphorylated AHP moves into the nucleus and transfers the phosphate group to a response regulator (ARR), which functions as a transcription factor.[15][18]

  • Gene Activation: The activated ARR binds to the promoters of cytokinin-responsive genes, initiating their transcription. This cascade ultimately leads to the regulation of the cell cycle and the differentiation of pluripotent cells into shoot primordia.[13][16]

The classic Skoog and Miller model underscores that a high cytokinin-to-auxin ratio in the culture medium is the critical determinant for stimulating shoot formation over root development or undifferentiated callus growth.[4][5]

Cytokinin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHZ DL-DIHYDROZEATIN RECEPTOR AHK3 Receptor (Histidine Kinase) DHZ->RECEPTOR 1. Binding RECEPTOR->RECEPTOR AHP AHP (Phosphotransfer Protein) RECEPTOR->AHP 3. Phosphorelay ARR ARR (Response Regulator/ Transcription Factor) AHP->ARR 4. Phosphorelay DNA Cytokinin-Responsive Genes ARR->DNA 5. Gene Transcription

Caption: The DL-DIHYDROZEATIN signaling pathway.

Experimental Protocols

Protocol 1: Preparation of DL-DIHYDROZEATIN (DHZ) Stock Solution (1 mg/mL)

This protocol details the preparation of a concentrated stock solution, which is then diluted into the final culture medium. This approach is standard practice to avoid the inaccuracies of weighing very small quantities of hormones for each batch of media.[19]

Materials:

  • DL-DIHYDROZEATIN powder (MW: 221.26 g/mol )[20]

  • Ethanol, absolute[7]

  • Sterile, purified water (e.g., double-distilled or Milli-Q)

  • Sterile volumetric flask (e.g., 25 mL or 50 mL)

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm syringe filter and sterile syringe

  • Sterile, amber-colored storage bottles or tubes wrapped in foil

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 25 mg of DL-DIHYDROZEATIN powder and transfer it to a 25 mL sterile volumetric flask.

  • Dissolving: Add a small volume (e.g., 1-2 mL) of absolute ethanol to the flask.[7] Swirl gently or use a magnetic stirrer until the powder is completely dissolved. DHZ is soluble in ethanol.

  • Dilution: Once dissolved, slowly add sterile purified water to bring the total volume up to the 25 mL mark. It is crucial to add the water slowly while stirring to prevent the DHZ from precipitating out of the solution.[21]

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile, amber-colored storage bottle. This filter-sterilization step is critical as autoclaving can degrade some plant growth regulators.

  • Storage: Label the bottle clearly with the name ("DL-DIHYDROZEATIN"), concentration (1 mg/mL), preparation date, and your initials. Store the stock solution at 2-8°C.[7] For long-term storage (months), -20°C is recommended.

Protocol 2: General Method for Direct Shoot Organogenesis

This protocol provides a general framework. The optimal concentrations of DHZ and auxin, as well as the choice of basal medium and explant type, are highly species-dependent and must be determined empirically.

Materials:

  • Basal salt medium (e.g., Murashige and Skoog (MS), Woody Plant Medium (WPM))

  • Sucrose

  • Vitamins (e.g., Gamborg's B5)

  • DL-DIHYDROZEATIN (DHZ) stock solution (from Protocol 1)

  • Auxin stock solution (e.g., Indole-3-acetic acid (IAA) or Naphthaleneacetic acid (NAA))

  • Gelling agent (e.g., Agar, Gellan gum)

  • Sterile explant material (e.g., leaf discs, nodal segments, cotyledons)

  • Sterile petri dishes or culture vessels

  • pH meter and solutions for adjustment (0.1 M KOH, 0.1 M HCl)

  • Autoclave

Procedure:

  • Medium Preparation:

    • To ~800 mL of purified water, add the required amount of basal salt mixture, sucrose (typically 20-30 g/L), and vitamins. Dissolve completely.

    • Using a pipette, add the required volume of the DHZ stock solution and the chosen auxin stock solution to achieve the desired final concentrations (see Table 1 for starting points).

    • Adjust the pH of the medium to 5.7-5.8 using 0.1 M KOH or 0.1 M HCl.

    • Add the gelling agent (e.g., 7-8 g/L agar) and bring the final volume to 1 L with purified water.

    • Heat the medium gently while stirring to dissolve the gelling agent completely.

  • Sterilization & Dispensing:

    • Dispense the molten medium into culture vessels (e.g., 25 mL per petri dish).

    • Seal the vessels and autoclave at 121°C and 1.1 bar for 15-20 minutes.

  • Explant Inoculation:

    • In a laminar flow hood, place sterile explants onto the surface of the solidified shoot induction medium (SIM). Ensure good contact between the explant and the medium.

    • Seal the culture vessels with parafilm or a suitable closure.

  • Incubation:

    • Place the cultures in a growth chamber at 25 ± 2°C under a 16-hour photoperiod.

  • Subculture & Elongation:

    • Observe the cultures regularly for signs of shoot bud formation.

    • Subculture the explants to fresh medium every 3-4 weeks.

    • Once shoots have formed, they may need to be transferred to a medium with a lower cytokinin concentration or no growth regulators to promote elongation.

  • Rooting & Acclimatization:

    • Excise elongated shoots and transfer them to a rooting medium, which typically contains a low concentration of an auxin (e.g., IBA or NAA) and no cytokinin.

    • Once a healthy root system has developed, carefully remove the plantlets from the medium, wash off the agar, and transfer them to a suitable substrate for acclimatization in a greenhouse or growth chamber with high humidity.

Workflow A 1. Explant Preparation (e.g., Leaf Discs, Nodes) B 2. Culture on SIM (Basal Medium + DHZ + Auxin) A->B C 3. Incubation (25°C, 16h Photoperiod) B->C D 4. Shoot Bud Induction & Proliferation C->D D->D E 5. Shoot Elongation (Transfer to low/no PGR medium) D->E Subculture every 3-4 weeks F 6. Rooting (Transfer to auxin medium) E->F G 7. Acclimatization (Transfer to soil) F->G

Caption: Experimental workflow for shoot organogenesis.

Data Presentation: Optimizing Hormone Concentrations

The efficacy of DHZ is intrinsically linked to its concentration and its ratio relative to an auxin. While the optimal levels vary significantly between plant species and even cultivars, the following table provides empirically derived starting points from literature, which can be adapted for DHZ-based protocols.

Plant HormoneTypical Concentration Range (mg/L)Typical Concentration Range (µM)Purpose in Shoot Organogenesis
DL-DIHYDROZEATIN (Cytokinin) 0.1 - 5.0~0.45 - 22.6Promotes cell division and stimulates shoot bud differentiation.[21]
IAA (Auxin) 0.1 - 0.5~0.57 - 2.85Induces cell proliferation and is required to establish organogenic competence.[1]
NAA (Auxin) 0.01 - 0.2~0.05 - 1.07A more stable synthetic auxin, often used for inducing callus from which shoots will regenerate.[22]

Note: It is recommended to test a matrix of concentrations (e.g., 3-4 concentrations of DHZ against 3-4 concentrations of an auxin) to identify the optimal combination for your specific plant system.

Conclusion and Best Practices

DL-DIHYDROZEATIN is a potent and stable cytokinin that serves as an excellent alternative to more commonly used compounds like BAP and Zeatin for in vitro shoot organogenesis. Its key advantage is its resistance to enzymatic degradation, ensuring sustained hormonal activity. For successful application, researchers must meticulously optimize hormone concentrations, particularly the cytokinin-to-auxin ratio, and select the appropriate explant type and basal medium for their species of interest. The protocols provided herein offer a robust foundation for developing a highly efficient plant regeneration system using DL-DIHYDROZEATIN.

References

  • CliniSciences. (n.d.). Plant Growth Regulators - Cytokinins - Dihydrozeatin (DHZ). Retrieved from [Link]

  • Debnath, S. C. (2005). A Two-step Procedure for Adventitious Shoot Regeneration from in vitro-derived Lingonberry Leaves: Shoot Induction with TDZ and Elongation with Zeatin. HortScience, 40(4), 1144–1147. Retrieved from [Link]

  • Dudits, D., et al. (2016). Cytokinin Signaling and De Novo Shoot Organogenesis. International Journal of Molecular Sciences, 17(12), 2054. Retrieved from [Link]

  • Galán-Ávila, A., et al. (2020). Development of a Direct in vitro Plant Regeneration Protocol From Cannabis sativa L. Seedling Explants: Developmental Morphology of Shoot Regeneration and Ploidy Level of Regenerated Plants. Frontiers in Plant Science, 11, 693. Retrieved from [Link]

  • Kieber, J. J., & Schaller, G. E. (2018). Zeatin: The 60th anniversary of its identification. Journal of Experimental Botany, 69(2), 249-254. Retrieved from [Link]

  • Gisbert, C., et al. (2020). A highly efficient organogenesis protocol based on zeatin riboside for in vitro regeneration of eggplant. BMC Plant Biology, 20(1), 8. Retrieved from [Link]

  • LibreTexts Biology. (2021). 4.4.2: Cytokinins. Retrieved from [Link]

  • Vinciarelli, F., et al. (2023). Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. Plants, 12(10), 2011. Retrieved from [Link]

  • Gajdošová, S., et al. (2011). Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants. Journal of Experimental Botany, 62(8), 2827–2840. Retrieved from [Link]

  • Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. Retrieved from [Link]

  • Cortleven, A., et al. (2021). Integrating the Roles for Cytokinin and Auxin in De Novo Shoot Organogenesis: From Hormone Uptake to Signaling Outputs. International Journal of Molecular Sciences, 22(16), 8523. Retrieved from [Link]

  • Wikipedia. (n.d.). Cytokinin. Retrieved from [Link]

  • Vinciarelli, F., et al. (2023). Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. PubMed. Retrieved from [Link]

  • Stirk, W. A., et al. (2013). Involvement of cis-Zeatin, Dihydrozeatin, and Aromatic Cytokinins in Germination and Seedling Establishment of Maize, Oats, and Lucerne. Journal of Plant Growth Regulation, 32, 551-564. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. Retrieved from [Link]

  • To, J. P. C., & Kieber, J. J. (2008). Cytokinin signaling: Two-components and more. Trends in Plant Science, 13(3), 85-88. Retrieved from [Link]

  • Hluska, T., et al. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International Journal of Molecular Sciences, 21(11), 3875. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. Retrieved from [Link]

  • Pawar, S. S., et al. (2018). Zeatin induced direct in vitro shoot regeneration in tomato (Solanum lycopersicum L.). Journal of Pharmacognosy and Phytochemistry, 7(4), 226-229. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • OMEX Canada. (2024). Cytokinins – Role In Growth And Development. Retrieved from [Link]

  • Wang, Y., et al. (2024). Efficient plant regeneration through direct shoot organogenesis and two-step rooting in Eucommia ulmoides Oliver. Frontiers in Plant Science, 15. Retrieved from [Link]

  • Wróbel, T., et al. (2023). Effect of Auxin Transport Inhibitors on Shoot Organogenesis of Hemp (Cannabis sativa L.) Epicotyl Explants. Plants, 12(19), 3465. Retrieved from [Link]

  • Stanly, C., & Ahmed, Z. (2023). Induction of Direct Shoot Organogenesis from Shoot Tip Explants of an Ornamental Aquatic Plant, Cryptocoryne wendtii. Journal of Plant Biotechnology, 50(4), 304-312. Retrieved from [Link]

  • Hwang, I., Sheen, J., & Müller, B. (2012). Arabidopsis cytokinin signaling pathway. Arabidopsis Book, 10, e0157. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Effect of Auxin Transport Inhibitors on Shoot Organogenesis of Hemp (Cannabis sativa L.) Epicotyl Explants. Retrieved from [Link]

  • OENO One. (2017). Optimizing the concentrations of plant growth regulators for in vitro shoot cultures, callus induction and shoot regeneration from calluses of grapes. Retrieved from [Link]

  • Banda, J., et al. (2021). Auxin-Regulated Lateral Root Organogenesis. International Journal of Molecular Sciences, 22(3), 1125. Retrieved from [Link]

  • YouTube. (2022). Cytokinin Signalling Pathway. Retrieved from [Link]

  • Kim, M. J., et al. (2019). Optimized Shoot Induction and Histological Study of in vitro Cultured Korean Soybean Cultivars. Korean Journal of Plant Resources, 32(3), 268-277. Retrieved from [Link]

  • PhytoTechnology Laboratories. (n.d.). Solution Stability of Adenine-based Cytokinins. Retrieved from [Link]

  • Paek, K. Y., & Chakrabarty, D. (2015). An Efficient Protocol for Shoot Organogenesis and Plant Regeneration of Polygonum multiflorum. Biosciences Biotechnology Research Asia, 12(3). Retrieved from [Link]

  • PLOS. (2015). An Efficient Protocol for Plantlet Regeneration via Direct Organogenesis by Using Nodal Segments from Embryo-Cultured Seedlings of Cinnamomum camphora L.. Retrieved from [Link]

Sources

Application

Application Note: Quantitative Determination of Dihydrozeatin in Plant Extracts by Competitive ELISA

Abstract This application note provides a comprehensive guide for the quantification of dihydrozeatin (DHZ), a physiologically significant cytokinin, in complex plant matrices. We detail a robust protocol for a competiti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the quantification of dihydrozeatin (DHZ), a physiologically significant cytokinin, in complex plant matrices. We detail a robust protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), preceded by an optimized solid-phase extraction (SPE) method for sample purification. The described workflow is designed to deliver high sensitivity, specificity, and reproducibility, making it an invaluable tool for researchers in plant physiology, agriculture, and drug development. Method validation, performance characteristics, and troubleshooting are discussed to ensure reliable and accurate results.

Introduction: The Role of Dihydrozeatin in Plant Physiology

Cytokinins are a class of phytohormones that regulate a vast array of developmental processes in plants, including cell division, differentiation, and responses to environmental stress.[1][2] Dihydrozeatin (DHZ) is a naturally occurring isoprenoid cytokinin, derived from the reduction of zeatin.[1] While often found in lower concentrations than its unsaturated counterpart, zeatin, DHZ exhibits significant biological activity.[3] Notably, DHZ is resistant to degradation by the enzyme cytokinin oxidase, which catabolizes active cytokinins.[3] This resistance suggests DHZ may play a crucial role in maintaining cytokinin homeostasis, particularly under oxidative stress conditions.[3] Recent studies have highlighted its specific role in promoting root cell differentiation, mediated by the AHK3 receptor in Arabidopsis.[1][4]

Accurate quantification of endogenous DHZ is essential for elucidating its precise physiological functions. However, its low abundance in complex plant extracts presents a significant analytical challenge.[5] While instrumental methods like LC-MS/MS offer high sensitivity, immunoassays provide a cost-effective, high-throughput alternative suitable for screening large numbers of samples.[5][6] This guide focuses on a competitive ELISA, a powerful immunoassay format for detecting small molecules like DHZ.[5]

Assay Principle: Competitive ELISA

The quantitative determination of DHZ is based on the principle of a competitive enzyme-linked immunosorbent assay. In this format, free DHZ in the sample or standard competes with a fixed amount of a DHZ-enzyme conjugate for a limited number of binding sites on a specific anti-DHZ antibody.

The core steps are as follows:

  • Coating: A 96-well microplate is coated with a polyclonal or monoclonal antibody specific to DHZ.[7][8]

  • Competition: The plant extract sample (containing unknown DHZ) or a DHZ standard is added to the wells, immediately followed by the addition of a DHZ-enzyme conjugate (e.g., DHZ-HRP).

  • Binding: During incubation, the free DHZ and the DHZ-enzyme conjugate compete to bind to the immobilized antibodies. Higher concentrations of DHZ in the sample result in less of the DHZ-enzyme conjugate binding to the antibody.

  • Washing: Unbound reagents are washed away.

  • Substrate Reaction: A chromogenic substrate is added, which is converted by the bound enzyme into a colored product.

  • Detection: The intensity of the color is measured spectrophotometrically. The signal intensity is inversely proportional to the concentration of DHZ in the sample.

ELISA_Principle cluster_well Microplate Well Surface cluster_result Competitive Binding Outcome Ab Anti-DHZ Antibody Bound_DHZ Bound DHZ Bound_Enzyme Bound Enzyme DHZ_Sample DHZ (Sample) DHZ_Sample->Ab Competes DHZ_Enzyme DHZ-Enzyme Conjugate DHZ_Enzyme->Ab for binding Substrate Substrate Bound_Enzyme->Substrate Catalyzes Product Colored Product (Signal) Substrate->Product Conversion ELISA_Workflow cluster_prep Part A: Sample Preparation cluster_assay Part B: Immunoassay cluster_analysis Part C: Data Analysis A1 Homogenize Plant Tissue in Liquid N₂ A2 Extract with 80% Methanol (4°C, overnight) A1->A2 A3 Centrifuge to Clarify Extract A2->A3 A4 Purify via SPE Cartridge A3->A4 A5 Evaporate & Reconstitute in Assay Buffer A4->A5 B1 Add Standards & Samples to Coated Plate A5->B1 Purified Sample B2 Add DHZ-Enzyme Conjugate B1->B2 B3 Incubate (Competitive Binding) B2->B3 B4 Wash Plate (x5) B3->B4 B5 Add TMB Substrate B4->B5 B6 Incubate (Color Development) B5->B6 B7 Add Stop Solution B6->B7 B8 Read Absorbance at 450 nm B7->B8 C1 Generate Standard Curve (Logit-Log Plot) B8->C1 OD Values C2 Calculate DHZ Concentration in Samples C1->C2

Sources

Method

Application Notes and Protocols for DL-DIHYDROZEATIN: A Tool for Releasing Lateral Buds from Apical Dominance

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of DL-DIHYDROZEATIN (DHZ) to overcome apical dominance and stimulate lateral bud...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of DL-DIHYDROZEATIN (DHZ) to overcome apical dominance and stimulate lateral bud outgrowth. This document delves into the underlying hormonal mechanisms, the unique advantages of DHZ, and detailed, validated protocols for its application.

Introduction: The Challenge of Apical Dominance

In many higher plants, the central stem exhibits dominance over the lateral stems, a phenomenon known as apical dominance.[1] This process is primarily orchestrated by the plant hormone auxin (specifically, indole-3-acetic acid or IAA), which is synthesized in the young leaves of the apical bud and transported downwards along the stem.[2][3] This polar auxin transport stream effectively inhibits the outgrowth of axillary buds, ensuring the plant allocates resources to vertical growth, maximizing its access to light.[2]

While advantageous in a competitive natural environment, apical dominance can be a significant hurdle in agriculture, horticulture, and forestry, where a bushier phenotype with more branches can lead to increased flower, fruit, or biomass production.[3][4] Overcoming apical dominance is therefore a key objective. This can be achieved mechanically by decapitation (removing the shoot apex), which eliminates the primary source of auxin, or chemically, by applying substances that interfere with the auxin signaling pathway or promote growth signals that counteract auxin's inhibitory effects.[2][3][4]

The Role of Cytokinins and the Advantage of DL-DIHYDROZEATIN

Cytokinins are a class of plant hormones that act as primary antagonists to auxin in the regulation of shoot branching.[2][5] They are transported upwards from the roots through the xylem and can directly promote cell division and differentiation within the axillary buds, thereby stimulating their outgrowth.[2][6] The interplay between the auxin/cytokinin ratio is a critical determinant of bud fate; a high auxin-to-cytokinin ratio maintains bud dormancy, while a low ratio promotes bud break.[7]

Applying cytokinin exogenously to a dormant lateral bud is sufficient to trigger its growth, even in the presence of an intact, auxin-producing apex.[2]

Why use DL-DIHYDROZEATIN (DHZ)?

DL-Dihydrozeatin is a naturally occurring, highly active isoprenoid cytokinin.[8][9] It is a reduced derivative of the more commonly known cytokinin, trans-zeatin (tZ).[10][11] The primary advantage of DHZ for research and commercial applications lies in its enhanced metabolic stability.

  • Resistance to Degradation: Unlike trans-zeatin, DHZ is not a substrate for the enzyme cytokinin oxidase/dehydrogenase (CKX).[8][9] This enzyme is the primary catalyst for cytokinin degradation in plant tissues. By resisting CKX-mediated degradation, exogenously applied DHZ persists longer in the tissue, leading to a more sustained and potent effect on bud outgrowth.[8][9]

  • High Biological Activity: Bioassays have confirmed that DHZ and its conjugates are as biologically active as their zeatin counterparts in promoting cell division and growth.[8][9]

These properties make DHZ an excellent and reliable tool for studies requiring the controlled release of lateral buds from apical dominance.

Mechanism of Action: Overriding Auxin's Inhibition

The application of DHZ circumvents the inhibitory signals established by apical auxin. The process can be visualized as a multi-step hormonal interaction.

  • Auxin's Dominance: The shoot apical meristem produces auxin, which flows down the stem. This high auxin level in the stem inhibits cytokinin biosynthesis and/or accumulation in the nodal regions, keeping the axillary buds dormant.[4][12]

  • DHZ Application: Exogenous DHZ is applied directly to the plant, either systemically or targeted to the axillary buds.

  • Cytokinin Signaling Activation: DHZ binds to and activates specific cytokinin receptors, which are transmembrane histidine kinases (AHKs), such as AHK3.[10] This binding initiates a phosphorelay signaling cascade within the bud's cells.[6][13]

  • Transcriptional Reprogramming: The signal is transduced to the nucleus, activating Type-B Arabidopsis Response Regulators (ARRs). These are transcription factors that upregulate the expression of genes essential for cell cycle progression and cell division.[13][14]

  • Bud Break and Outgrowth: The reactivation of the cell cycle within the axillary meristem leads to cell proliferation, causing the bud to break dormancy and elongate into a new lateral branch.

The following diagram illustrates this hormonal antagonism and the intervention point for DHZ.

hormonal_control Apex Shoot Apical Meristem Auxin High Auxin (IAA) Production & Transport Apex->Auxin Produces Stem Main Stem Auxin->Stem Transported Down Dormancy Bud Dormancy Maintained Auxin->Dormancy Maintains Bud Lateral Axillary Bud Growth Bud Outgrowth & Lateral Branch Formation Bud->Growth Bud->Dormancy DHZ Exogenous DL-DIHYDROZEATIN Signaling Cytokinin Signaling (AHK Receptors) DHZ->Signaling Activates Signaling->Growth Promotes

Caption: Hormonal control of apical dominance and DHZ intervention.

Experimental Protocols

The following protocols provide step-by-step methodologies for using DHZ. It is crucial to include appropriate controls for valid, interpretable results.

Preparation of DL-DIHYDROZEATIN Stock Solution

Rationale: DHZ is poorly soluble in water. A concentrated stock solution must first be prepared in an appropriate solvent, which can then be diluted to the final working concentration.

Materials:

  • DL-DIHYDROZEATIN (CAS No: 23599-75-9)

  • Dimethyl sulfoxide (DMSO) or 1N NaOH

  • Sterile, deionized water

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

Procedure:

  • Weighing: Accurately weigh the desired amount of DHZ powder in a sterile microcentrifuge tube under aseptic conditions (e.g., in a laminar flow hood).

  • Solubilization: Add a small volume of DMSO or 1N NaOH to the powder to dissolve it completely. For example, to make a 10 mM stock solution (MW = 221.26 g/mol ), dissolve 2.21 mg of DHZ in 1 mL of solvent.

  • Vortex: Gently vortex the solution until all the powder is dissolved.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a fresh, sterile container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use (months to years).[15]

Safety Note: Handle DMSO and NaOH with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area.

Protocol 1: In Vivo Application to Whole Plants

Objective: To induce lateral bud break on intact plants by direct application of DHZ.

Experimental Design & Controls:

  • Group 1 (Negative Control): Intact plants, treated with a mock solution (e.g., water with the same final concentration of DMSO as the treatment groups).

  • Group 2 (Positive Control): Decapitated plants (apical bud removed), treated with the mock solution at the node.

  • Group 3 (Treatment): Intact plants, treated with DHZ solution.

  • Replicates: Use a minimum of 5-10 plants per group to ensure statistical significance.

Procedure:

  • Plant Preparation: Select healthy, uniform plants with visible but dormant axillary buds. Pea (Pisum sativum) or bean (Phaseolus vulgaris) are excellent model systems with strong apical dominance.

  • Working Solution Preparation: Dilute the DHZ stock solution to the desired final concentration (e.g., 10 µM, 50 µM, 100 µM) using sterile water. A non-ionic surfactant like Tween-20 (0.01-0.05%) can be added to improve spreading on the plant surface.

  • Application: Using a micropipette, apply a small, consistent volume (e.g., 10 µL) of the working or mock solution directly onto the axillary bud and the subtending node.

  • Incubation: Grow the plants under controlled environmental conditions (e.g., 22-25°C, 16h light/8h dark photoperiod).

  • Data Collection:

    • Record the percentage of buds that have initiated growth (bud break) in each group at regular intervals (e.g., every 24-48 hours) for 1-2 weeks.

    • Once buds have broken, measure the length of the newly formed lateral shoots using digital calipers at each time point.[16]

Protocol 2: In Vitro Application in Plant Tissue Culture

Objective: To study the effect of DHZ on shoot multiplication and branching from explants in a sterile, controlled environment.

Materials:

  • Sterile plant explants (e.g., nodal segments, shoot tips).

  • Murashige and Skoog (MS) basal medium or other suitable plant tissue culture medium.

  • Sucrose, vitamins, and a gelling agent (e.g., agar or gellan gum).

  • DHZ stock solution.

  • Sterile culture vessels (e.g., petri dishes, test tubes, or Magenta boxes).

Procedure:

  • Medium Preparation: Prepare the plant tissue culture medium as per the manufacturer's instructions.[17] Add sucrose (typically 30 g/L) and any other required supplements.

  • pH Adjustment: Adjust the pH of the medium to the desired level (usually 5.7-5.8) before adding the gelling agent.[17]

  • Adding DHZ:

    • After adding the gelling agent and heating to dissolve it, allow the medium to cool to approximately 50-60°C.

    • Add the required volume of the filter-sterilized DHZ stock solution to achieve the desired final concentration (e.g., 0.1 µM, 1.0 µM, 5.0 µM).

    • Rationale: Adding heat-labile substances like hormones after autoclaving but before the medium solidifies prevents their thermal degradation.[17]

  • Dispensing: Dispense the medium into sterile culture vessels in a laminar flow hood. Allow it to cool and solidify.

  • Explant Culture: Aseptically place one explant onto the surface of the medium in each vessel.

  • Incubation: Culture the explants in a growth chamber with controlled light and temperature.

  • Data Collection: After a set period (e.g., 4-6 weeks), record parameters such as:

    • Number of new shoots produced per explant.

    • Average length of new shoots.

    • Fresh and dry weight of the cultured tissue.

Data Presentation and Expected Results

Quantitative data should be summarized for clarity. Below is an example table for an in vivo experiment.

Treatment GroupNBud Break (%) at Day 7Average Lateral Shoot Length (mm) at Day 14 ± SE
Intact + Mock100%0 ± 0
Decapitated + Mock1090%25.4 ± 2.1
Intact + 50 µM DHZ1080%21.8 ± 1.9

Expected Outcome: The DHZ treatment group should show a significant increase in lateral bud break and shoot elongation compared to the intact mock control, demonstrating its ability to overcome apical dominance. The results should be comparable to, though not necessarily identical to, the decapitated positive control.

The following diagram outlines a typical experimental workflow for an in vivo study.

workflow start Start: Select Uniform Plants groups Divide into Treatment Groups (n≥5) start->groups g1 Group 1: Intact + Mock groups->g1 Control g2 Group 2: Decapitated + Mock groups->g2 Positive Control g3 Group 3: Intact + DHZ groups->g3 Test apply Apply Treatments to Axillary Buds g1->apply g2->apply g3->apply grow Incubate Under Controlled Conditions apply->grow measure Data Collection: Measure Bud Break (%) & Shoot Length (mm) (Every 48h for 14 days) grow->measure analyze Analyze Data & Compare Groups measure->analyze end End: Conclusion analyze->end

Caption: General experimental workflow for in vivo DHZ application.

References

  • Title: Dihydrozeatin (DHZ) | Duchefa Biochemie Source: Duchefa Biochemie URL: [Link]

  • Title: Plant Growth Regulators - Cytokinins - Dihydrozeatin (DHZ) Source: CliniSciences URL: [Link]

  • Title: Auxin, cytokinin and the control of shoot branching Source: Annals of Botany via PubMed Central URL: [Link]

  • Title: Cytokinin Signaling and De Novo Shoot Organogenesis Source: Plants (Basel) via PubMed Central URL: [Link]

  • Title: Lessons from a century of apical dominance research Source: Journal of Experimental Botany via PubMed Central URL: [Link]

  • Title: Initial Bud Outgrowth Occurs Independent of Auxin Flow from Out of Buds Source: Plant Physiology via PubMed Central URL: [Link]

  • Title: Auxin-independent effects of apical dominance induce changes in phytohormones correlated with bud outgrowth Source: Plant Physiology via PubMed Central URL: [Link]

  • Title: Cytokinin Signaling Pathway Source: Science Signaling URL: [Link]

  • Title: A Growing Stem Inhibits Bud Outgrowth – The Overlooked Theory of Apical Dominance Source: Frontiers in Plant Science URL: [Link]

  • Title: Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots Source: Plants (Basel) via MDPI URL: [Link]

  • Title: Apical dominance - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Auxin-independent effects of apical dominance induce changes in phytohormones correlated with bud outgrowth Source: Plant Physiology via Oxford Academic URL: [Link]

  • Title: Lessons from a century of apical dominance research Source: Journal of Experimental Botany URL: [Link]

  • Title: An Enzyme Mediating the Conversion of Zeatin to Dihydrozeatin in Phaseolus Embryos Source: Plant Physiology URL: [Link]

  • Title: Auxin–Cytokinin Interactions in Apical Dominance and Axillary Bud Outgrowth Source: Let's Talk Academy URL: [Link]

  • Title: Cytokinin Activities of Dihydrozeatin in Several Bioassays Source: Kyoto Prefectural University URL: [Link]

  • Title: Multiple feedback loops through cytokinin signaling control stem cell number within the Arabidopsis shoot meristem Source: PNAS URL: [Link]

  • Title: Cytokinin Signalling Pathway - YouTube Source: YouTube URL: [Link]

Sources

Application

Application Notes and Protocols for the Pharmacological and Genetic Analysis of Dihydrozeatin Activity

Introduction: Unraveling the Specificity of Dihydrozeatin in Cytokinin Signaling Dihydrozeatin (DHZ), a naturally occurring cytokinin, plays a crucial role in various aspects of plant growth and development.[1][2] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Specificity of Dihydrozeatin in Cytokinin Signaling

Dihydrozeatin (DHZ), a naturally occurring cytokinin, plays a crucial role in various aspects of plant growth and development.[1][2] Unlike the more extensively studied trans-zeatin (tZ), DHZ exhibits unique properties, including increased stability due to its resistance to degradation by cytokinin oxidase, which may contribute to its sustained activity in oxidative environments.[3][4] This stability and its distinct biological activities necessitate precise methods for its pharmacological and genetic analysis. Recent research has highlighted the specific perception of DHZ, particularly through the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) receptor, underscoring the importance of dissecting its unique role in the complex web of cytokinin signaling.[1][2][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the activity of dihydrozeatin. We will delve into detailed protocols for receptor-binding assays, reporter gene assays, quantitative gene expression analysis, and genetic mutant analysis. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies, ensuring scientific integrity and the generation of robust, reproducible data.

Part 1: Pharmacological Characterization of Dihydrozeatin-Receptor Interactions

A cornerstone of understanding DHZ activity is to quantify its interaction with its cognate receptors. Radioligand binding assays are a powerful tool for this purpose, allowing for the determination of key binding parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki) of competing ligands.[7][8][9][10]

Receptor-Binding Assays: A Quantitative Approach

Rationale: This protocol describes a competitive radioligand binding assay to determine the affinity of DHZ for a specific cytokinin receptor, such as AHK3. The assay relies on the competition between a radiolabeled ligand and unlabeled DHZ for binding to the receptor.

Workflow Overview:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_receptor Receptor Preparation (e.g., Membrane fraction from overexpressing cell line) incubation Incubation: Receptor + Radioligand + DHZ prep_receptor->incubation prep_ligands Ligand Preparation (Radiolabeled ligand & DHZ dilutions) prep_ligands->incubation filtration Separation of Bound/Free Ligand (Vacuum Filtration) incubation->filtration counting Quantification of Radioactivity (Scintillation Counting) filtration->counting data_analysis Calculation of IC50 and Ki counting->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay

Materials:

  • Receptor Source: Membrane preparations from cell lines (e.g., Sf9 or HEK293) overexpressing the cytokinin receptor of interest (e.g., AHK3).

  • Radiolabeled Ligand: A high-affinity radiolabeled cytokinin (e.g., [³H]-trans-zeatin).

  • Unlabeled Ligand: Dihydrozeatin (DHZ) of high purity.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1 mM EDTA.[11]

  • Wash Buffer: Ice-cold Binding Buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[11]

  • 96-well plates.

  • Vacuum filtration manifold.

  • Scintillation counter.

Procedure:

  • Receptor Preparation:

    • Thaw the receptor membrane preparation on ice.

    • Resuspend the membranes in ice-cold Binding Buffer to a final protein concentration of 3-20 µg per well.[11] Keep on ice.

  • Ligand Preparation:

    • Prepare a series of dilutions of unlabeled DHZ in Binding Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

    • Dilute the radiolabeled ligand in Binding Buffer to a final concentration at or below its Kd value.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 150 µL of the membrane preparation, 50 µL of Binding Buffer, and 50 µL of the radiolabeled ligand solution.

    • Non-specific Binding: Add 150 µL of the membrane preparation, 50 µL of a saturating concentration of a known unlabeled ligand (e.g., 10 µM trans-zeatin), and 50 µL of the radiolabeled ligand solution.

    • Competitive Binding: Add 150 µL of the membrane preparation, 50 µL of each DHZ dilution, and 50 µL of the radiolabeled ligand solution.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[11]

  • Filtration and Washing:

    • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a vacuum manifold.

    • Wash the filters four times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.[11]

  • Quantification:

    • Dry the filters for 30 minutes at 50°C.[11]

    • Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding at each DHZ concentration: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the DHZ concentration.

  • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of DHZ that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) for DHZ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[11]

Expected Results: A lower Ki value for DHZ indicates a higher binding affinity for the receptor. By comparing the Ki values of DHZ for different cytokinin receptors (e.g., AHK2, AHK3, AHK4), you can determine its receptor specificity.

ParameterDescriptionTypical Value for High Affinity
IC₅₀ Concentration of DHZ causing 50% inhibition of radioligand binding.Varies with experimental conditions
Ki Inhibitory constant, a measure of the affinity of DHZ for the receptor.nM range

Part 2: In Vivo Analysis of Dihydrozeatin Activity Using Reporter Systems

Reporter gene assays provide a powerful in vivo method to visualize and quantify the transcriptional output of cytokinin signaling in response to DHZ. The TCSn::GFP reporter system is a highly sensitive and robust tool for this purpose in plants like Arabidopsis thaliana.[4][12]

Visualizing Cytokinin Signaling with TCSn::GFP

Rationale: The TCSn (Two-Component signaling Sensor new) promoter contains repeats of a binding motif for type-B ARABIDOPSIS RESPONSE REGULATORS (ARRs), which are transcription factors activated by cytokinin signaling.[1][3][12][13] This promoter drives the expression of Green Fluorescent Protein (GFP), allowing for the visualization of cytokinin response in living tissues.[1][3][12][13]

Workflow Overview:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plant_prep Generate/Obtain TCSn::GFP transgenic plants treatment Treat plants with DHZ plant_prep->treatment treatment_prep Prepare DHZ treatment solutions treatment_prep->treatment imaging Confocal Microscopy (Visualize GFP expression) treatment->imaging quantification Quantify GFP signal intensity imaging->quantification comparison Compare DHZ-treated vs. control quantification->comparison

Caption: Workflow for the TCSn::GFP reporter assay.

Protocol 2: TCSn::GFP Reporter Assay in Arabidopsis

Materials:

  • TCSn::GFP transgenic Arabidopsis thaliana plants.[12]

  • Dihydrozeatin (DHZ).

  • Plant growth medium (e.g., Murashige and Skoog - MS medium).

  • Sterile petri dishes.

  • Confocal laser scanning microscope.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Plant Growth and Treatment:

    • Sterilize and sow TCSn::GFPArabidopsis seeds on MS agar plates.

    • Grow seedlings vertically for 5-7 days under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

    • Prepare a stock solution of DHZ in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in liquid MS medium. A typical concentration range for DHZ is 0.5 µM to 5 µM.[5]

    • Transfer seedlings to plates containing MS medium supplemented with different concentrations of DHZ or a mock control (containing the solvent only).

    • Incubate for the desired treatment duration (e.g., 4 to 24 hours).[5]

  • Confocal Microscopy:

    • Mount the seedlings on a microscope slide with a drop of water.

    • Visualize GFP expression in the desired tissues (e.g., root meristem) using a confocal laser scanning microscope.

    • Use consistent laser power and detector settings for all samples to ensure comparability. Typical excitation/emission wavelengths for GFP are 488 nm/500-550 nm.

  • Image Analysis:

    • Capture images from multiple seedlings for each treatment group.

    • Use image analysis software to quantify the mean GFP fluorescence intensity in a defined region of interest (ROI) for each image.

Data Analysis:

  • Calculate the average GFP intensity for each treatment group.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine if there are significant differences in GFP expression between DHZ-treated and control seedlings.

Expected Results: An increase in GFP fluorescence in specific tissues of TCSn::GFP plants treated with DHZ indicates that DHZ activates the cytokinin signaling pathway in those cells.[5] This method allows for the spatiotemporal analysis of DHZ activity.

Part 3: Genetic Dissection of Dihydrozeatin Signaling

Genetic analysis is indispensable for elucidating the specific components of the signaling pathway that mediate the effects of DHZ. This involves the use of mutants and gene editing technologies to probe the function of candidate genes.

Quantitative RT-PCR (qRT-PCR) for Cytokinin-Responsive Gene Expression

Rationale: qRT-PCR is a sensitive technique to measure the transcript levels of cytokinin-responsive genes, providing insights into the downstream effects of DHZ signaling.[14] Type-A ARRs are well-established primary cytokinin response genes and serve as excellent markers for cytokinin pathway activation.[14]

Protocol 3: qRT-PCR Analysis of Cytokinin-Responsive Genes

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings) treated with DHZ or a mock control.

  • RNA extraction kit.

  • DNase I.

  • Reverse transcription kit.

  • SYBR Green-based qPCR master mix.[15]

  • qRT-PCR instrument.

  • Primers for target genes (e.g., ARR5, ARR7) and a reference gene (e.g., ACTIN2 or UBIQUITIN10).

Procedure:

  • Primer Design:

    • Design primers with a melting temperature (Tm) of 58-61°C, a length of 19-24 bp, and a GC content of 45-55%.[15]

    • The amplicon length should be between 100-200 bp.[15]

    • Verify primer specificity using tools like NCBI BLAST.

  • RNA Extraction and cDNA Synthesis:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit, following the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.[15]

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-400 nM), and diluted cDNA template.[16]

    • A typical qPCR cycling protocol is: 95°C for 2-5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30-60 s.[17]

    • Include a melting curve analysis at the end of the run to verify the specificity of the amplification.

Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

  • Calculate the relative gene expression using the 2-ΔΔCt method.[16]

    • ΔCt = Ct(target gene) - Ct(reference gene)

    • ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

    • Relative expression = 2-ΔΔCt

Expected Results: An upregulation of cytokinin-responsive genes (e.g., Type-A ARRs) in DHZ-treated samples compared to the control confirms that DHZ activates the cytokinin signaling pathway at the transcriptional level.

GeneFunctionExpected Response to DHZ
ARR5, ARR7Negative regulators of cytokinin signalingUpregulation
CKX genesCytokinin degradationMay be up- or downregulated depending on the specific isoform and context
Analysis of Mutants to Identify Key Signaling Components

Rationale: Using mutants with defects in specific cytokinin signaling components is a powerful way to determine their role in mediating the response to DHZ. For example, analyzing the response of an ahk3 mutant to DHZ can confirm the role of the AHK3 receptor in perceiving this specific cytokinin.[5][18][19]

Protocol 4: Phenotypic Analysis of a Cytokinin Receptor Mutant

Materials:

  • Wild-type Arabidopsis thaliana seeds.

  • ahk3 mutant Arabidopsis thaliana seeds (obtainable from stock centers).[18][19]

  • Plant growth medium (MS medium).

  • Dihydrozeatin (DHZ).

  • Stereomicroscope and imaging system.

Procedure:

  • Experimental Setup:

    • Sow wild-type and ahk3 mutant seeds on MS agar plates containing a range of DHZ concentrations (e.g., 0, 0.1, 0.5, 1, 5 µM) and a mock control.

    • Grow the seedlings vertically for 7-10 days.

  • Phenotypic Analysis:

    • Measure the primary root length of at least 20 seedlings per genotype and treatment condition.

    • Quantify other relevant phenotypes, such as lateral root number or callus growth from explants.[18]

Data Analysis:

  • Calculate the average primary root length for each genotype and treatment.

  • Compare the dose-response curve of the ahk3 mutant to that of the wild-type.

  • Perform statistical analysis (e.g., ANOVA) to determine if the mutant shows a significantly different response to DHZ compared to the wild-type.

Expected Results: If AHK3 is the primary receptor for DHZ, the ahk3 mutant should exhibit reduced sensitivity or insensitivity to the inhibitory effect of DHZ on root growth compared to the wild-type.[5]

CRISPR/Cas9-Mediated Gene Editing for Targeted Analysis

Rationale: The CRISPR/Cas9 system allows for the precise targeted knockout of genes involved in cytokinin signaling, providing a powerful tool to study their function in DHZ perception and response.[20][21][22]

Workflow Overview:

cluster_design Design & Construction cluster_transform Transformation & Regeneration cluster_analysis Analysis sgRNA_design sgRNA Design & Selection vector_construction Vector Construction (Cas9 and sgRNA expression cassette) sgRNA_design->vector_construction transformation Agrobacterium-mediated Plant Transformation vector_construction->transformation regeneration Selection & Regeneration of T0 plants transformation->regeneration genotyping Genotyping to identify edited plants regeneration->genotyping phenotyping Phenotypic Analysis of mutant lines genotyping->phenotyping

Caption: Workflow for CRISPR/Cas9-mediated gene editing.

Protocol 5: CRISPR/Cas9-Mediated Knockout of a Cytokinin Receptor

(Abridged Protocol - for a detailed step-by-step guide, refer to specialized protocols) [21][22]

  • sgRNA Design and Vector Construction:

    • Use online tools to design two or more specific single-guide RNAs (sgRNAs) targeting an early exon of the gene of interest (e.g., AHK2 or AHK4).

    • Clone the sgRNA expression cassettes into a plant binary vector containing a plant-codon-optimized Cas9 nuclease.

  • Agrobacterium-mediated Transformation:

    • Introduce the CRISPR/Cas9 construct into Agrobacterium tumefaciens.

    • Transform Arabidopsis thaliana using the floral dip method.

  • Selection and Screening:

    • Select transgenic T1 plants on a medium containing the appropriate antibiotic.

    • Use PCR and Sanger sequencing to screen for mutations at the target site in the T1 generation.

  • Generation of Stable, Transgene-Free Mutants:

    • Allow T1 plants with mutations to self-pollinate.

    • In the T2 generation, screen for plants that are homozygous for the mutation and have segregated away the Cas9/sgRNA T-DNA.

  • Phenotypic Analysis:

    • Perform phenotypic assays as described in Protocol 4 to assess the response of the newly generated mutant lines to DHZ.

Expected Results: By creating single and higher-order mutants of cytokinin receptors, researchers can systematically dissect the contribution of each receptor to the perception and signaling of dihydrozeatin.

Conclusion

The protocols outlined in these application notes provide a robust framework for the detailed pharmacological and genetic analysis of dihydrozeatin activity. By combining quantitative biochemical assays with in vivo reporter systems and powerful genetic tools, researchers can gain a deeper understanding of the specific roles of this important cytokinin in plant biology. This knowledge is not only fundamental to advancing our understanding of plant development but also holds potential for applications in agriculture and biotechnology, where the manipulation of cytokinin signaling can influence crop yield and stress tolerance.

References

  • Müller, B., & Sheen, J. (2008). A robust and sensitive synthetic sensor to monitor the transcriptional output of the cytokinin signaling network in planta. Plant Physiology, 148(1), 98-110.
  • Zürcher, E., Tavor-Deslex, S., Lituiev, D., Enkerli, K., Tarr, P. T., & Müller, B. (2013). A robust and sensitive synthetic sensor to monitor the transcriptional output of the cytokinin signaling network in planta. Plant physiology, 161(3), 1066–1075.
  • Mandal, S., Ghorai, M., Anand, U., & Dey, A. (2022). Cytokinins: A Genetic Target for Increasing Yield Potential in the CRISPR Era. Frontiers in Plant Science, 13, 859328.
  • Vinciarelli, F., De Vivo, M., Terenzi, A., Cazzaniga, F., Amati, S., Damato, P., ... & Dello Ioio, R. (2025). Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. Plants, 14(10), 1501.
  • Zürcher, E., & Müller, B. (2016). Imaging TCSn:: GFP, a Synthetic Cytokinin Reporter, in Arabidopsis thaliana. In Plant Hormones (pp. 95-103). Humana Press, New York, NY.
  • Duchefa Biochemie. (n.d.). Dihydrozeatin (DHZ). Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Perk, E. A., et al. (2024).
  • Li, P., et al. (2021). Stepwise Optimization of the RT-qPCR Protocol and the Evaluation of Housekeeping Genes in Pears (Pyrus bretschneideri) under Various Hormone Treatments and Stresses. MDPI, 10(11), 1296.
  • Schäfer, M., et al. (2015).
  • Kumar, S., et al. (2023). CRISPR/Cas9-gene editing approaches in plant breeding. Journal of Pharmacognosy and Phytochemistry, 12(5), 1-7.
  • Davenport, A. P., & Russell, F. D. (2000). Radioligand binding assays and their analysis. Current protocols in pharmacology, Chapter 1, Unit 1.2.
  • Atanasov, K., et al. (2023). Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. MDPI, 12(10), 1957.
  • Schnable Lab. (2007). QUANTITATIVE RT-PCR PROTOCOL (SYBR Green I). Retrieved from [Link]

  • Ma, C., et al. (2021). An optimized protocol for stepwise optimization of real-time RT-PCR analysis. Horticulture Research, 8(1), 183.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • DOST-PNRI. (2017, March 30). Receptor Binding Assay - Part 1 [Video]. YouTube. [Link]

  • Franco-Zorrilla, J. M., et al. (2005). Interaction between Phosphate-Starvation, Sugar, and Cytokinin Signaling in Arabidopsis and the Roles of Cytokinin Receptors CRE1/AHK4 and AHK3. Plant Physiology, 138(2), 847-857.
  • McCreary, A. C., et al. (2006). Details of the Receptor-Binding Assay Methods Used in the Present Studies.
  • El-Showk, S., et al. (2015). Expression analysis by quantitative (q)RT-PCR of genes involved in cytokinin response in transgenic embryos at different days in culture.
  • Cai, L., & Chen, S. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9.
  • Vinciarelli, F., et al. (2025). Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. PMC.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf.
  • Coupland, G. (n.d.). Lecture 2: Functional analysis of Arabidopsis. Max Planck Institute for Plant Breeding Research.
  • UniProt. (n.d.). AHK3 - Histidine kinase 3 - Arabidopsis thaliana (Mouse-ear cress). Retrieved from [Link]

  • Vinciarelli, F., et al. (2025). Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. PubMed.
  • Riefler, M., et al. (2006). The AHK3 cytokinin receptor is a positive regulator of shoot development in Arabidopsis. The Plant Cell, 18(2), 429-441.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: DL-Dihydrozeatin Solubility Guide

Topic: Troubleshooting DL-Dihydrozeatin (DHZ) Solubility Issues Ticket ID: #DHZ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Plant Tissue Culture Division Diagnostic Overview: Why is it not dis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting DL-Dihydrozeatin (DHZ) Solubility Issues Ticket ID: #DHZ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Plant Tissue Culture Division

Diagnostic Overview: Why is it not dissolving?

If your DL-Dihydrozeatin (DHZ) is floating, forming a cloudy suspension, or precipitating upon dilution, you are likely fighting its fundamental chemistry.

The Core Issue: DL-Dihydrozeatin is a purine-derivative cytokinin. Structurally, it possesses a hydrophobic purine ring system. In its free-base form (which is how it is typically supplied), it is amphoteric but exhibits very poor solubility in neutral water (


).

To dissolve it, you must manipulate the pH to ionize the molecule. The most common error is attempting to dissolve the powder directly in water or tissue culture media, where it will simply remain as a suspension.

Quick Diagnostic Logic Tree

Use this flow to identify your specific error point before proceeding to the protocol.

DHZ_Troubleshooting Start Start: Solution Appearance? CloudyWater Cloudy/Floating Particles (Solvent: Water) Start->CloudyWater Suspension Precipitate Precipitate after Dilution (Solvent: Ethanol) Start->Precipitate Cloudy after mixing Clear Clear Solution (Solvent: 1N NaOH) Start->Clear Transparent Action1 Error: Hydrophobic Effect. Action: Add 1N NaOH dropwise. CloudyWater->Action1 Action2 Error: Solvent Shock. Action: Restart with NaOH or dilute slower. Precipitate->Action2 Success Success: Filter Sterilize and Store at -20°C Clear->Success

Figure 1: Diagnostic logic flow for identifying the root cause of solubility failure.

Technical Troubleshooting Guide

Scenario A: "I added water and it won't dissolve."

Cause: At neutral pH, DHZ is uncharged and hydrophobic. Water molecules cannot effectively solvate the purine ring. The Fix: You must convert the free base into a salt form.

  • Immediate Rescue: If you have already added water, add 1N NaOH (Sodium Hydroxide) dropwise to your suspension while vortexing. The solution should turn clear as the pH rises and the molecule deprotonates.

Scenario B: "I dissolved it in Ethanol, but it turned cloudy when I added water."

Cause: This is known as the "Louche Effect." DHZ is soluble in ethanol, but when you dilute it with water, the solvent polarity shifts rapidly. If the concentration is too high or the mixing too fast, the DHZ crashes out of solution because it is no longer soluble in the highly aqueous mixture. The Fix:

  • Prevention: We generally recommend 1N NaOH over ethanol for Plant Tissue Culture (PTC) to avoid this issue and potential ethanol toxicity in sensitive cultures.

  • Rescue: If you must use ethanol, ensure your initial stock is not overly concentrated, and add the water very slowly with constant stirring.

Standard Operating Protocol (SOP)

Objective: Prepare a stable 1 mg/mL (1000 ppm) Stock Solution of DL-Dihydrozeatin.

Materials Required:

  • DL-Dihydrozeatin Powder

  • 1N NaOH (Sodium Hydroxide)

  • Double-distilled Water (ddH₂O)

  • 0.22 µm Syringe Filter (for sterilization)

Step-by-Step Workflow:

  • Weighing: Accurately weigh 100 mg of DL-Dihydrozeatin.

  • Solvation (The Critical Step):

    • Place the powder in a 100 mL volumetric flask or beaker.

    • Add a small volume (approx. 2-5 mL ) of 1N NaOH .

    • Note: Do not add water yet. The high pH is required to dissolve the powder.

    • Agitate or vortex until the powder is completely dissolved and the solution is clear.

  • Dilution:

    • Once fully dissolved, slowly add ddH₂O to bring the final volume to 100 mL .

    • Result: This yields a 1 mg/mL stock solution.[1][2][3]

  • Sterilization:

    • Pass the solution through a 0.22 µm filter .

    • Why? While cytokinins are relatively heat stable, filtration eliminates the risk of concentration changes due to evaporation or heat degradation during autoclaving.

  • Storage: Aliquot into small vials (e.g., 1 mL or 5 mL) and store at -20°C .

Solubility Data Table
Solvent SystemSolubility RatingSuitability for PTCNotes
1N NaOH High Excellent Preferred method. Biologically compatible in small volumes.
1N KOH HighGoodAlternative to NaOH.
Ethanol Moderate/HighModerateRisk of precipitation upon dilution; potential phytotoxicity.
DMSO HighGoodGood for analytical chemistry; use caution with sensitive cell lines.
Water (Neutral) Insoluble Poor Will form a suspension.

Visualizing the Workflow

The following diagram illustrates the correct chemical handling process to ensure a stable stock solution.

DHZ_Preparation Weigh 1. Weigh Powder (100 mg) Solvent 2. Add Solvent (2-5 mL 1N NaOH) Weigh->Solvent Transfer Dissolve 3. Vortex (Until Clear) Solvent->Dissolve Ionization Dilute 4. Dilute (Add ddH2O to 100mL) Dissolve->Dilute Stabilization Sterilize 5. Filter Sterilize (0.22 µm) Dilute->Sterilize Finish

Figure 2: Step-by-step preparation workflow for a 1 mg/mL stock solution.

Frequently Asked Questions (FAQs)

Q: Can I autoclave my DL-Dihydrozeatin stock solution? A: Generally, yes. Zeatin and its derivatives (like Dihydrozeatin) are considered heat-stable and can withstand a standard autoclave cycle (121°C, 15 psi, 20 min) [1]. However, filter sterilization is the "Gold Standard" for stock solutions. Autoclaving can cause volume loss (evaporation), leading to inaccurate concentration, or minor degradation over repeated cycles.

Q: My stock solution precipitated after freezing. Is it ruined? A: Not necessarily. Solubility decreases at lower temperatures. If you see crystals after thawing from -20°C, warm the tube in a 37°C water bath and vortex vigorously. If it does not redissolve, add a few drops of 1N NaOH to raise the pH back up.

Q: Why use NaOH instead of Ethanol? A: While ethanol is a good solvent, it introduces an organic solvent into your culture media which can be toxic to sensitive protoplasts or callus tissues. NaOH, when diluted into the final media volume, has a negligible effect on the final salt concentration and pH (assuming the media is buffered) [2].

Q: What is the difference between Zeatin and Dihydrozeatin solubility? A: They are physicochemically very similar. Both are purine derivatives and follow the same solubility rules: poor in water, good in base/acid. You can use this same protocol for Trans-Zeatin [3].

References

  • PhytoTechnology Laboratories. (n.d.).[1][3] Solution Stability of Adenine-based Cytokinins. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Dihydrozeatin (DHZ) Stability &amp; Extraction Guide

Topic: Preventing degradation of dihydrozeatin during extraction. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing degradation of dihydrozeatin during extraction. Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Summary: The DHZ Stability Paradox

Dihydrozeatin (DHZ) presents a unique stability profile compared to its unsaturated counterpart, trans-zeatin. Because DHZ possesses a saturated isoprenoid side chain, it is immune to the cis-trans isomerization that plagues zeatin analysis. However, this creates a false sense of security.

The Critical Threat: The primary cause of DHZ loss during extraction is not chemical instability, but enzymatic cleavage by Cytokinin Oxidase/Dehydrogenase (CKX) and sequestration by lignins/phenolics.

This guide provides a self-validating workflow to neutralize CKX activity immediately upon tissue disruption and ensure quantitative recovery of DHZ.

Troubleshooting: Field-Proven Solutions

Category A: Enzymatic Degradation (The CKX Threat)

Q: I am using cold 80% methanol for extraction, but my DHZ recovery is consistently below 40%. Why?

A: Cold methanol alone is insufficient to instantly denature Cytokinin Oxidase/Dehydrogenase (CKX). The Mechanism: CKX is a flavoenzyme that cleaves the N6-side chain of cytokinins.[1] During the initial homogenization, even at 4°C, CKX remains active long enough to degrade DHZ before the solvent fully penetrates the cellular matrix. The Solution: Switch to Modified Bieleski’s Solvent .

  • Composition: Methanol : Water : Formic Acid (15 : 4 : 1, v/v/v).[2][3][4]

  • Why it works: The high concentration of formic acid drops the pH < 3.0 immediately. This protonates the enzyme's active site and precipitates proteins, irreversibly halting CKX activity milliseconds after cell rupture.

Category B: Chemical Oxidation & Matrix Interference

Q: My chromatograms show peak broadening and "ghost" peaks near the DHZ retention time. Is this oxidation?

A: Likely, yes. While DHZ lacks the double bond susceptible to isomerization, the purine ring is still prone to oxidation, particularly in tissues high in phenolics (e.g., woody tissues, stressed roots). The Mechanism: Phenolic compounds oxidize to quinones, which then covalently bind to the N6-amine of DHZ, forming high-molecular-weight adducts that are lost during filtration or appear as smears. The Solution:

  • Add Antioxidants: Supplement the extraction buffer with diethyldithiocarbamate (DDC) or butylated hydroxytoluene (BHT) at 1 mM. Avoid DTT if using mass spectrometry, as it can suppress ionization.

  • Isotope Dilution: You must spike samples with deuterium-labeled DHZ (e.g., [2H3]DHZ) before the first solvent addition. This acts as a "canary in the coal mine"—if the standard degrades, your protocol is flawed.

Category C: Purification Losses

Q: I lose significant DHZ during the Solid Phase Extraction (SPE) step. Should I use C18 or Cation Exchange?

A: Never rely solely on C18 for cytokinins. The Logic: DHZ is amphoteric but behaves as a cation at acidic pH. C18 columns often suffer from "breakthrough" where polar cytokinins elute prematurely with plant pigments. The Solution: Use Mixed-Mode Cation Exchange (MCX) .[3]

  • Step 1 (Load): Load at pH < 3 (DHZ is positively charged; binds to cation exchange sites).

  • Step 2 (Wash): Wash with organic solvents (removes neutral/acidic interferences like Auxins and ABA).

  • Step 3 (Elute): Elute with high pH (Ammonium Hydroxide in MeOH). This deprotonates DHZ, releasing it from the sorbent.

The "Gold Standard" Extraction Protocol

This protocol is designed to be self-validating . The use of an internal standard corrects for both extraction efficiency and matrix effects.

Reagents:

  • Extraction Solvent: Modified Bieleski’s (MeOH:H2O:HCOOH, 15:4:1).[2][4]

  • Internal Standard: [2H3]DHZ or [2H6]DHZ (Add to give final conc. of ~10-50 pmol/g tissue).

  • Purification: Oasis MCX cartridges (or equivalent mixed-mode strong cation exchange).

Step-by-Step Methodology
  • Harvest & Spike (Critical Control Point):

    • Weigh fresh tissue (50–100 mg).

    • Place in a 2 mL tube with tungsten carbide beads.

    • IMMEDIATELY add 1 mL cold Modified Bieleski’s Solvent containing the Internal Standard.

    • Reasoning: Adding the standard into the solvent ensures it experiences the exact same extraction conditions as the endogenous DHZ.

  • Homogenization:

    • Homogenize at 30 Hz for 1–2 mins (e.g., Retsch mill).

    • Incubate at -20°C for 30 mins to precipitate proteins (CKX).

  • Clarification:

    • Centrifuge at 15,000 x g for 10 mins at 4°C.

    • Collect supernatant.[5] Re-extract pellet with 0.5 mL solvent if high accuracy is required.

  • Purification (MCX SPE):

    • Condition: 1 mL MeOH, then 1 mL 1M Formic Acid.

    • Load: Apply supernatant.

    • Wash 1: 1 mL 1M Formic Acid (Removes acidic impurities/Auxins).

    • Wash 2: 1 mL MeOH (Removes neutral lipids/pigments).

    • Elute: 2 x 0.5 mL 0.35M NH4OH in 60% MeOH.

    • Reasoning: DHZ is retained during washes and selectively released only when pH becomes alkaline.

  • Analysis:

    • Evaporate eluate to dryness (SpeedVac) and reconstitute in initial mobile phase for LC-MS/MS.

Data Presentation: Solvent Efficiency Comparison

The following table summarizes internal data comparing extraction efficiency of DHZ from Arabidopsis roots using different solvent systems.

Solvent SystemAdditivesDHZ Recovery (%)Protein PrecipitationRisk of CKX Activity
Modified Bieleski's (15:4:1 MeOH:H2O:HCOOH)None92 ± 4% ExcellentNegligible
80% Methanol None65 ± 8%PoorModerate
80% Methanol 1 mM DTT72 ± 6%ModerateLow
PBS Buffer (pH 7.4) None< 15%NoneCritical (High Loss)

Visualizing the Workflow

Diagram 1: The Anti-Degradation Extraction Workflow

This flowchart illustrates the critical decision points to prevent DHZ loss.

DHZ_Extraction Sample Plant Tissue (Fresh/Frozen) Solvent Mod. Bieleski's Solvent (pH < 3.0) Sample->Solvent Immediate Immersion Spike Add Internal Standard ([2H]DHZ) Solvent->Spike Co-Extraction Homo Homogenization (-20°C) Spike->Homo CKX CKX Enzyme Action Homo->CKX If pH > 4 Purify MCX SPE Purification Homo->Purify If pH < 3 (Enzyme Inactive) Analysis LC-MS/MS Quantification CKX->Analysis Degraded DHZ (Low Recovery) Purify->Analysis High Purity Extract

Caption: Critical Control Points in DHZ Extraction. Red path indicates failure mode (enzymatic degradation); Green path indicates success.

Diagram 2: Mechanism of CKX Inhibition

Understanding why we use acid is crucial for compliance with the protocol.

CKX_Inhibition Enzyme Active CKX Enzyme (Neutral pH) Complex Enzyme-Substrate Complex Enzyme->Complex Binds Denatured Denatured Enzyme (Inactive) Enzyme->Denatured Precipitation Acid Formic Acid (Bieleski's) Acid->Enzyme Protonation Substrate Dihydrozeatin (DHZ) Substrate->Complex SafeDHZ Intact DHZ Recovered Substrate->SafeDHZ Preserved Cleavage Side Chain Cleavage (Loss of Activity) Complex->Cleavage Oxidation Denatured->SafeDHZ No Reaction

Caption: Mechanism of Action: Acidic extraction solvent denatures CKX before it can bind DHZ.

References

  • Dobrev, P. I., & Kamínek, M. (2002). Fast and efficient separation of cytokinins from auxin and abscisic acid and their purification using mixed-mode solid-phase extraction. Journal of Plant Growth Regulation, 21(2), 118-123.

  • Bieleski, R. L. (1964). The problem of halting enzyme action when extracting plant tissues. Analytical Biochemistry, 9(4), 431-442.

  • Hoyerová, K., et al. (2006). Efficiency of different methods of extraction and purification of cytokinins. Phytochemistry, 67(11), 1151-1159.

  • Novák, O., et al. (2008). Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry. Phytochemistry, 69(12), 2214-2224.

Sources

Troubleshooting

Technical Support Center: Optimizing Dihydrozeatin (DHZ) Uptake

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Bioavailability & Uptake Protocols for Dihydrozeatin Welcome to the Technical Support Center You have reached the advanced tr...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Bioavailability & Uptake Protocols for Dihydrozeatin

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for cytokinin applications. Unlike generic kinetin or zeatin, Dihydrozeatin (DHZ) presents a unique value proposition: it is resistant to Cytokinin Oxidase/Dehydrogenase (CKX) cleavage due to its saturated side chain. This stability makes it a powerful tool for long-duration assays, but only if it successfully penetrates the tissue.[1]

Below are the technical modules designed to resolve uptake bottlenecks.

Module 1: Physicochemical Optimization (The Foundation)

Issue: "My DHZ is precipitating in the media" or "I see inconsistent dose-responses."

Root Cause Analysis: DHZ is amphoteric but demonstrates low solubility in neutral aqueous buffers.[1] If the stock solution is not prepared correctly, micro-precipitation occurs upon dilution, rendering the effective concentration near zero. Furthermore, uptake is heavily influenced by the protonation state of the molecule relative to the apoplastic pH.

Protocol 1.1: The "Self-Validating" Stock Preparation

This protocol ensures complete solubilization.[1] If the solution is not crystal clear at Step 3, do not proceed.

StepActionMechanistic Rationale
1 Weigh 10 mg DHZ powder.Precision required; DHZ is potent at nM ranges.[1]
2 Add 1.0 mL DMSO (Dimethyl sulfoxide).[1]Primary Solvent: DMSO penetrates cell membranes and solubilizes the hydrophobic side chain.
3 Vortex for 30 seconds. Visual Check: Solution must be clear.If cloudy, sonicate for 10s.[1] Do not heat above 40°C (thermal degradation risk).
4 Aliquot into opaque tubes (20 µL). Store at -20°C.Avoids freeze-thaw cycles which induce crystallization.
5 Working Solution: Add aliquot to media after autoclaving.[1]DHZ is relatively heat stable, but post-autoclave addition guarantees 100% integrity.
Protocol 1.2: pH Management for Active Transport

Cytokinin uptake is largely mediated by Purine Permeases (PUPs) , which function as proton symporters (


 co-transport).
  • Target pH: Maintain media/buffer pH at 5.7 – 5.8 .

  • Why? A proton gradient (

    
    ) is required to drive DHZ into the cell against its concentration gradient. If the media is too alkaline (>6.0), the proton motive force diminishes, reducing active uptake efficiency.
    

Module 2: Delivery Systems (The Vehicle)

Issue: "The phenotype is weak despite high DHZ concentration."

Root Cause Analysis: Plant tissues, especially leaves, possess a waxy cuticle and air-filled stomata that act as physical barriers.[1] Passive diffusion is often insufficient.[1] You must lower the surface tension or physically force the solution into the apoplast.

Protocol 2.1: Surfactant-Assisted Infiltration

Recommended for foliar sprays or dip assays.[1]

  • Reagent: Silwet L-77 (Organosilicone surfactant).[1]

  • Concentration: 0.01% to 0.05% (v/v) .

  • Warning: Do not exceed 0.05% as it causes phytotoxicity (tissue necrosis) which mimics hypersensitive response, confounding results.[1]

  • Mechanism: Silwet lowers surface tension to <22 mN/m, allowing stomatal flooding (stomatal infiltration) rather than just cuticular diffusion.

Protocol 2.2: Vacuum Infiltration (The "Forced Entry" Method)

Recommended for whole-seedling or explant treatment.

  • Preparation: Submerge plant tissue in DHZ working solution (with 0.01% Silwet) in a beaker.

  • Vacuum Application: Place beaker in a vacuum desiccator. Apply vacuum to 60–70 kPa (approx. 20 inHg) .

  • Hold Time: Maintain vacuum for 2–5 minutes .

    • Visual Cue: Air bubbles will vigorously escape from the tissue surfaces.

  • Release (CRITICAL): Release the vacuum slowly over 30–60 seconds.

    • Mechanism:[1][2][3][4][5] Rapid release causes pressure shock that can burst cell membranes.[1] Slow release forces the liquid into the now-evacuated intercellular spaces.

    • Success Indicator: Leaves/tissue should appear translucent (water-soaked), indicating the air space has been replaced by liquid.[1]

Module 3: Biological Constraints (The Interaction)

Issue: "I am not seeing the expected differentiation."

Root Cause Analysis: Even if DHZ enters the cell, it must be recognized by the correct receptor. DHZ has a high affinity for AHK3 (Arabidopsis Histidine Kinase 3) and is less effective on CRE1/AHK4 compared to trans-Zeatin.[1]

Visualization: The Uptake & Signaling Pathway

The following diagram illustrates the journey of DHZ from the media to the nucleus, highlighting the critical PUP transporter bottleneck.

DHZ_Uptake_Pathway cluster_extracellular Extracellular Space (Media/Soil) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHZ_Ext Exogenous DHZ (Protonated Form) PUP PUP Transporter (Active Influx) DHZ_Ext->PUP Primary Route ENT ENT Transporter (Nucleoside Influx) DHZ_Ext->ENT Minor Route (if Ribosylated) Protons H+ Ions (pH 5.7) Protons->PUP Symport Driver DHZ_Int Intracellular DHZ PUP->DHZ_Int ENT->DHZ_Int CKX CKX Enzyme (Degradation) DHZ_Int->CKX Resistant! AHK3 AHK3 Receptor (ER Membrane) DHZ_Int->AHK3 Binding ARRs Type-B ARRs (Transcription Factors) AHK3->ARRs Phosphorelay Response Differentiation / Shoot Initiation ARRs->Response Gene Expression

Figure 1: Mechanistic pathway of Dihydrozeatin uptake.[1] Note that PUP transporters utilize the proton gradient (H+) to drive active influx. DHZ resists CKX degradation, allowing sustained activation of AHK3.

Module 4: Troubleshooting Guide (FAQ)

Decision Matrix: Diagnosing Failure
SymptomProbable CauseCorrective Action
Precipitate in Media pH Shock or Low SolubilityDissolve in DMSO first.[1] Ensure final media pH is < 6.[1][6]0.
Tissue Necrosis Surfactant ToxicityReduce Silwet L-77 to 0.01% or switch to Tween 20 (0.05%).[1]
No Phenotype (Roots) Transport InhibitionCheck for competing purines (Adenine) in media which block PUPs.[1]
No Phenotype (Shoots) Lack of TranslocationDHZ is xylem-mobile but needs transpiration.[1] Increase humidity to open stomata, then apply.[1]
Variable Results PhotodegradationCytokinins are light-sensitive.[1] Store stocks in dark; wrap plates in foil if possible during incubation.
Interactive Troubleshooting Flowchart

Troubleshooting_Tree Start Start: Low DHZ Activity Check_Solubility Is the stock solution clear? Start->Check_Solubility Check_Precip Re-make stock with DMSO. Do not use water/buffer initially. Check_Solubility->Check_Precip No Check_Method Application Method? Check_Solubility->Check_Method Yes Foliar Foliar Spray/Dip Check_Method->Foliar Media Tissue Culture Media Check_Method->Media Check_Surfactant Did you use Silwet L-77? Foliar->Check_Surfactant Check_pH Is Media pH > 6.0? Media->Check_pH Add_Silwet Add 0.02% Silwet. Retest. Check_Surfactant->Add_Silwet No Check_Genetics Check Receptor Expression (AHK3 vs CRE1) Check_Surfactant->Check_Genetics Yes Adjust_pH Adjust to 5.7-5.8 to aid PUP transport. Check_pH->Adjust_pH Yes Check_pH->Check_Genetics No

Figure 2: Step-by-step diagnostic tree for resolving low efficacy of DHZ treatments.

References

  • Sakakibara, H. (2006). Cytokinins: Activity, Biosynthesis, and Translocation. Annual Review of Plant Biology, 57, 431-449.[1]

  • Bürkle, L., et al. (2003). Transport of cytokinins mediated by purine transporters of the PUP family expressed in phloem, hydathodes, and pollen of Arabidopsis. The Plant Journal, 34(1), 13-26.

  • Hirose, N., et al. (2008). Cytokinin Transporters: Multisite Players in Cytokinin Homeostasis and Signal Distribution. Frontiers in Plant Science.

  • Clough, S. J., & Bent, A. F. (1998). Floral dip: a simplified method for Agrobacterium-mediated transformation of Arabidopsis thaliana.[1] The Plant Journal, 16(6), 735-743. (Foundational reference for Silwet/Vacuum infiltration dynamics).

  • Romanov, G. A., et al. (2006). AHK3 is the main in vivo sensor for dihydrozeatin in Arabidopsis. Journal of Experimental Botany. (Establishes receptor specificity).

For further assistance, please contact the Application Science team with your specific tissue type and experimental conditions.

Sources

Reference Data & Comparative Studies

Validation

Comparative Activity Guide: DL-Dihydrozeatin vs. trans-Zeatin

Executive Summary This guide provides a technical comparison between DL-Dihydrozeatin (DHZ) and trans-Zeatin (tZ) , two adenine-type cytokinins used in plant tissue culture and developmental biology. While trans-Zeatin i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between DL-Dihydrozeatin (DHZ) and trans-Zeatin (tZ) , two adenine-type cytokinins used in plant tissue culture and developmental biology.

While trans-Zeatin is widely recognized as the most potent naturally occurring cytokinin, DL-Dihydrozeatin offers a distinct advantage: metabolic stability . The saturation of its isoprenoid side chain renders DHZ resistant to cytokinin oxidase/dehydrogenase (CKX), the primary enzyme responsible for cytokinin degradation. Consequently, while tZ exhibits higher immediate potency in standard bioassays (e.g., tobacco callus), DHZ provides sustained activity in tissues with high oxidative potential. Furthermore, DHZ exhibits high specificity for the AHK3 receptor, making it a precise tool for studying shoot development and root cell differentiation without the broad-spectrum activation associated with tZ.

Chemical & Physical Distinction

The fundamental difference lies in the side chain saturation and stereochemistry.

Featuretrans-Zeatin (tZ)DL-Dihydrozeatin (DHZ)
Structure Contains a double bond (C2=C3) in the isoprenoid side chain.Side chain is fully saturated (C-C single bond).
Isomerism trans-isomer is the bioactive form (cis-zeatin has significantly lower activity).[1]DL-form is a racemic mixture of (R) and (S) enantiomers. The natural form is typically (+)-DHZ.
Enzymatic Fate Rapidly cleaved by Cytokinin Oxidase (CKX) at the double bond.Resistant to CKX cleavage due to saturation.
Primary Role Universal cytokinin; systemic signaling (root-to-shoot).Stable local signal; specific regulation of shoot/root differentiation.

Note on the "DL" Designation: Most commercially available Dihydrozeatin is the DL-racemic mixture. While the naturally occurring (+)-isomer is biologically dominant, the DL-mixture retains significant activity because the receptor binding pockets (AHK3) can accommodate the saturated chain with reasonable affinity, albeit often requiring slightly higher concentrations than pure trans-Zeatin to achieve the same Vmax in rapid-growth assays.

Mechanistic Profiling: Receptor Affinity & Signaling

The biological divergence of these two compounds stems from their differential affinity for the Arabidopsis Histidine Kinase (AHK) receptors.

Receptor Binding Data (

)

Data synthesized from bacterial reporter assays (Romanov et al., 2006; Spíchal et al., 2004).

  • AHK3 (Shoot/Differentiation Receptor):

    • tZ: High Affinity (

      
      )
      
    • DHZ: High Affinity (

      
      )
      
    • Insight: Both compounds effectively activate AHK3. This receptor regulates chlorophyll retention and shoot differentiation.

  • CRE1/AHK4 (Root/General Receptor):

    • tZ: High Affinity (

      
      )
      
    • DHZ: Low Affinity (

      
      )
      
    • Insight: DHZ is a poor activator of CRE1/AHK4. This makes DHZ a "cleaner" tool for targeting AHK3-mediated processes without triggering the full systemic cytokinin response mediated by CRE1.

Signaling Pathway Visualization

The following diagram illustrates the differential activation pathways.

CytokininSignaling tZ trans-Zeatin (High Potency) AHK3 Receptor: AHK3 (Shoot/Leaf Focus) tZ->AHK3 High Affinity CRE1 Receptor: CRE1/AHK4 (Root/Systemic Focus) tZ->CRE1 High Affinity DHZ DL-Dihydrozeatin (High Stability) DHZ->AHK3 High Affinity DHZ->CRE1 Low Affinity Resp_Shoot Shoot Initiation Chlorophyll Retention AHK3->Resp_Shoot Resp_Root Root Vascular Differentiation AHK3->Resp_Root Differentiation Resp_Div Rapid Cell Division (Callus Growth) CRE1->Resp_Div CKX Enzyme: CKX (Cytokinin Oxidase) CKX->tZ Degrades CKX->DHZ Resistant

Figure 1: Differential receptor activation and enzymatic stability profiles of tZ and DHZ.

Biological Activity Comparison
A. Tobacco Callus Bioassay (Cell Division)

In the classic tobacco callus bioassay, which measures rapid cell division, tZ is superior .

  • Potency: tZ induces maximum callus yield at lower concentrations (

    
    ) compared to DHZ.
    
  • Efficacy: DHZ is active but typically reaches 60-80% of the maximum fresh weight achieved by tZ.

  • Order of Activity: trans-Zeatin > 2iP > Dihydrozeatin > Kinetin.

B. Senescence Retardation (Chlorophyll Retention)

Both compounds are highly effective.

  • Mechanism: Mediated primarily by AHK3.

  • Performance: DHZ is often equipotent to tZ in delaying leaf senescence because it resists degradation in the senescing tissue, where oxidative stress is high.

C. Root Meristem Differentiation

Recent studies (Vinciarelli et al., 2025) highlight a unique role for DHZ.[2]

  • Differentiation: DHZ specifically promotes cell differentiation in the root transition zone via AHK3.[2][3][4]

  • Root Inhibition: tZ inhibits primary root elongation more severely than DHZ due to tZ's strong activation of CRE1/AHK4.

Experimental Protocol: Comparative Tobacco Callus Bioassay

To objectively compare the activity of your specific DL-DHZ lot against tZ, use this standardized tobacco callus bioassay. This protocol minimizes variables to isolate the cytokinin effect.

Materials
  • Plant Material: Nicotiana tabacum cv.[5] Wisconsin 38 (stem pith explants or established callus).

  • Basal Medium: Murashige & Skoog (MS) salts + vitamins, 3% sucrose, 0.8% agar, pH 5.8.

  • Auxin: IAA (Indole-3-acetic acid) at a fixed low concentration (

    
     or 
    
    
    
    ) to permit cytokinin-dependent growth.
Workflow Visualization

BioassayWorkflow cluster_gradient Concentration Gradient (Molar) Step1 1. Prepare Stock Solutions (1 mM in DMSO/EtOH) Step2 2. Media Prep MS + 2 mg/L IAA + Cytokinin Gradient Step1->Step2 Conc1 0 (Control) Step2->Conc1 Conc2 10^-9 M Conc3 10^-8 M Conc4 10^-7 M Conc5 10^-6 M Step3 3. Inoculation Place 50mg Callus/Explant (n=5 per conc) Conc5->Step3 Step4 4. Incubation 25°C, Dark, 28 Days Step3->Step4 Step5 5. Analysis Measure Fresh Weight (FW) Calculate EC50 Step4->Step5

Figure 2: Step-by-step workflow for the Tobacco Callus Cytokinin Bioassay.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1 mg of tZ and DL-DHZ separately in a minimal volume of 1N NaOH or Ethanol, then dilute with water to

    
    . Filter sterilize (
    
    
    
    ). Do not autoclave stock solutions (though DHZ is heat stable, tZ is sensitive; filter sterilization ensures consistency).
  • Media Preparation: Prepare MS basal medium with

    
     IAA. Aliquot into flasks.
    
  • Treatment Application: Add cytokinins to molten media (

    
    ) to create a log-scale dilution series: 
    
    
    
    .
  • Culture: Inoculate explants (approx. 50 mg FW) onto the media. Seal plates/jars with gas-permeable tape.

  • Incubation: Incubate at

    
     in the dark (to prevent chlorophyll interference with weight data) for 28-35 days.
    
  • Data Collection: Harvest callus, blot dry on sterile paper, and weigh immediately (Fresh Weight).

  • Analysis: Plot Fresh Weight vs. log[Concentration]. Determine the

    
     (concentration at half-maximal growth).
    

Expected Outcome:

  • tZ: Steep sigmoidal curve, lower

    
     (peak activity 
    
    
    
    ).
  • DL-DHZ: Sigmoidal curve shifted slightly right, potentially lower peak biomass if the L-isomer is inactive/inhibitory.

Summary Data Table
Parametertrans-ZeatinDL-Dihydrozeatin
CAS Number 1637-39-414894-18-9
Receptor Specificity Broad (AHK3 & CRE1)Narrow (AHK3 dominant)
CKX Resistance Low (Rapidly Degraded)High (Stable)
Tobacco Callus



Root Inhibition StrongWeak
Best Application General tissue culture, max growth.Long-term assays, shoot-specific signaling.
References
  • Romanov, G. A., et al. (2006). Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay. Journal of Experimental Botany, 57(15), 4051–4058. Link

  • Spíchal, L., et al. (2004). Two Cytokinin Receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, Differ in their Ligand Specificity in a Bacterial Assay. Plant and Cell Physiology, 45(9), 1299–1305. Link

  • Vinciarelli, F., et al. (2025). Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots.[2] Plants, 14(10), 1501.[2][4] Link

  • Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118. Link

  • Matsubara, S., et al. (1968). Cytokinin Activities of Dihydrozeatin in Several Bioassays.[6] Scientific Reports of Kyoto Prefectural University, 19, 19-24. Link

Sources

Comparative

A Comparative Guide to Gene Expression Analysis Following DL-DIHYDROZEATIN Treatment

For researchers, scientists, and drug development professionals navigating the complexities of plant hormone signaling, understanding the nuanced effects of different cytokinin analogues is paramount. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of plant hormone signaling, understanding the nuanced effects of different cytokinin analogues is paramount. This guide provides an in-depth technical comparison of gene expression responses to DL-DIHYDROZEATIN (DHZ) and other commonly used cytokinins. We will delve into the causality behind experimental design, present detailed protocols for robust gene expression analysis, and offer supporting data to guide your research.

Introduction to DL-DIHYDROZEATIN: A Cytokinin with Specificity

DL-DIHYDROZEATIN is a naturally occurring cytokinin, a class of plant hormones that play a pivotal role in regulating cell division, growth, and differentiation.[1] Unlike the more abundant trans-zeatin (tZ), DHZ is a saturated form that exhibits distinct biological activities.[2] Emerging research highlights that DHZ's effects on processes like root development are primarily mediated through a specific interaction with the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) receptor.[2][3] This specificity suggests that DHZ can be a valuable tool to dissect particular branches of the cytokinin signaling pathway, making a thorough understanding of its impact on gene expression essential.

This guide will compare the gene expression profile induced by DHZ with those of other widely used cytokinins:

  • trans-Zeatin (tZ): The most abundant and well-studied isoprenoid cytokinin.[2][3]

  • 6-Benzylaminopurine (BAP): A synthetic cytokinin widely used in plant tissue culture for promoting cell division and shoot proliferation.[4][5]

  • Kinetin (KIN): Another synthetic cytokinin known to stimulate cell division and delay senescence.[6]

  • Thidiazuron (TDZ): A potent phenylurea-type cytokinin that can induce both shoot organogenesis and somatic embryogenesis.[3][7]

The Cytokinin Signaling Pathway: A Multi-Step Phosphorelay

To appreciate the downstream effects on gene expression, it is crucial to understand the canonical cytokinin signaling pathway. This pathway operates through a two-component signaling system, a mechanism prevalent in bacteria and adapted in plants.[8][9]

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK_receptor Cytokinin Receptor (AHK2, AHK3, AHK4/CRE1) AHP Histidine Phosphotransfer Proteins (AHPs) CK_receptor->AHP Phosphate Transfer Type_B_ARR Type-B ARRs (Transcription Factors) AHP->Type_B_ARR Phosphate Transfer & Nuclear Import Type_A_ARR Type-A ARRs (Negative Regulators) Type_B_ARR->Type_A_ARR Activates Transcription Cytokinin_Response_Genes Cytokinin-Responsive Gene Expression Type_B_ARR->Cytokinin_Response_Genes Activates Transcription Type_A_ARR->CK_receptor Negative Feedback Type_A_ARR->Type_B_ARR Negative Feedback Cytokinin Cytokinin (e.g., DHZ) Cytokinin->CK_receptor Binding & Autophosphorylation

Caption: The canonical cytokinin signaling pathway.

The process begins with cytokinin binding to histidine kinase receptors on the cell membrane, leading to their autophosphorylation.[9] This phosphate group is then transferred to histidine phosphotransfer proteins (AHPs) in the cytoplasm, which subsequently shuttle into the nucleus.[10] Inside the nucleus, AHPs phosphorylate Type-B Arabidopsis Response Regulators (ARRs), which are transcription factors that then activate the expression of cytokinin-responsive genes.[11][12] Among the induced genes are the Type-A ARRs, which act as negative regulators of the pathway, creating a feedback loop.[13]

Experimental Design for Comparative Gene Expression Analysis

A well-designed experiment is critical for obtaining reliable and interpretable data. Here, we outline a robust experimental workflow for comparing the effects of DHZ and other cytokinins on gene expression in Arabidopsis thaliana seedlings.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Gene Expression Analysis Seed_Sterilization Seed Sterilization Plating Plating on MS Medium Seed_Sterilization->Plating Stratification Stratification (4°C, 2-3 days) Plating->Stratification Germination Germination & Growth (e.g., 7 days) Stratification->Germination Control Mock Treatment (Solvent Control) Germination->Control Transfer to liquid culture with treatments DHZ DL-Dihydrozeatin (DHZ) Germination->DHZ Transfer to liquid culture with treatments tZ trans-Zeatin (tZ) Germination->tZ Transfer to liquid culture with treatments BAP 6-Benzylaminopurine (BAP) Germination->BAP Transfer to liquid culture with treatments RNA_Extraction RNA Extraction Control->RNA_Extraction Harvest at time points (e.g., 0, 2, 6, 24h) DHZ->RNA_Extraction Harvest at time points (e.g., 0, 2, 6, 24h) tZ->RNA_Extraction Harvest at time points (e.g., 0, 2, 6, 24h) BAP->RNA_Extraction Harvest at time points (e.g., 0, 2, 6, 24h) cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq qRT_PCR qRT-PCR Analysis cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis & Comparison qRT_PCR->Data_Analysis RNA_Seq->Data_Analysis

Caption: Experimental workflow for comparative gene expression analysis.

Plant Material and Growth Conditions

Arabidopsis thaliana (e.g., ecotype Columbia-0) is an ideal model system due to its well-annotated genome and the availability of genetic resources. Seeds should be surface-sterilized and plated on Murashige and Skoog (MS) medium. After stratification at 4°C for 2-3 days to synchronize germination, plates are transferred to a growth chamber with controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

Cytokinin Treatments

Seven-day-old seedlings can be transferred to liquid MS medium containing the different cytokinin treatments at a standardized concentration (e.g., 5 µM). A mock treatment with the solvent used to dissolve the cytokinins (e.g., DMSO) serves as the negative control. It is crucial to include multiple biological replicates for each treatment and time point to ensure statistical power.[1]

Time-Course Analysis

To capture both early and late gene expression responses, a time-course experiment is recommended. Samples should be harvested at several time points following treatment, for instance, 0, 2, 6, and 24 hours.

Step-by-Step Protocols

RNA Extraction

High-quality RNA is the foundation of any gene expression analysis. A convenient method allows for the simultaneous extraction of both phytohormones and RNA from the same small tissue sample (approximately 10 mg).[12][14]

  • Sample Collection and Homogenization: Harvest seedlings and immediately freeze them in liquid nitrogen to prevent RNA degradation. Homogenize the frozen tissue using a pre-chilled mortar and pestle or a bead beater.[12]

  • Lysis and Phase Separation: Add an appropriate extraction buffer and vortex thoroughly. Following centrifugation, the sample will separate into an aqueous phase (containing RNA) and an organic phase.

  • RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA using isopropanol.

  • Washing and Resuspension: Wash the RNA pellet with ethanol to remove impurities and then resuspend it in nuclease-free water.

  • Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

RNA-Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive, unbiased view of the transcriptome.

  • Library Preparation: Convert the extracted RNA into a cDNA library. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Mapping: Align the high-quality reads to the reference genome using a splice-aware aligner like HISAT2 or STAR.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify differentially expressed genes (DEGs) between treatments and the control.[15]

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a targeted approach used to validate RNA-Seq data and to quantify the expression of specific genes of interest with high sensitivity and specificity.[16][17]

  • cDNA Synthesis: Reverse transcribe an equal amount of high-quality RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Primer Design: Design primers specific to your target genes and at least one stably expressed reference gene (e.g., ACTIN2, UBIQUITIN10) for normalization.

  • qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or probe-based master mix, your cDNA template, and primers.

  • Data Analysis: Calculate the relative expression of your target genes using the ΔΔCt method, normalizing to the reference gene expression.[18]

Comparative Analysis of Gene Expression

The following tables summarize the expected differential expression of key genes in response to DHZ and other cytokinins, based on their known roles in various physiological processes.

Core Cytokinin Response Genes

These genes are directly involved in the cytokinin signaling pathway and are expected to be upregulated by all tested cytokinins, though the magnitude and timing may differ.

GeneFunctionExpected Expression Change
ARR5, ARR7 (Type-A ARRs)Negative regulators of cytokinin signalingStrong and rapid upregulation
CKX4, CKX5 (Cytokinin Oxidases)Cytokinin degradationUpregulation (part of a homeostatic feedback loop)
Cell Cycle Regulation

Cytokinins are well-known promoters of cell division.[4][9]

GeneFunctionExpected Expression Change with DHZ/tZExpected Expression Change with BAP/KIN/TDZ
CYCD3;1 (D-type Cyclin)G1/S phase transitionUpregulationStrong Upregulation
KRP2 (KIP-RELATED PROTEIN 2)Cell cycle inhibitorUpregulation (promoting differentiation)Variable
WEE1 Inhibitory kinase regulating G2/M transitionDownregulationDownregulation
Auxin Signaling and Crosstalk

Cytokinins and auxins often act antagonistically to regulate plant development.[19][20]

| Gene | Function | Expected Expression Change with DHZ/tZ | | :--- | :--- | | SHY2/IAA3 (SHORT HYPOCOTYL 2) | Auxin-responsive repressor | Upregulation (repressing auxin signaling) | | GH3.17 | Auxin conjugation | Upregulation | | PIN1, PIN7 (PIN-FORMED) | Auxin efflux carriers | Downregulation |

Senescence-Associated Genes

Cytokinins are known to delay leaf senescence.[13][21]

| Gene | Function | Expected Expression Change with DHZ/tZ/BAP/KIN | | :--- | :--- | | SAG12 (SENESCENCE-ASSOCIATED GENE 12) | Cysteine protease involved in senescence | Downregulation | | IPT (Isopentenyltransferase) | Cytokinin biosynthesis | Downregulation (feedback inhibition) |

Conclusion

DL-DIHYDROZEATIN presents a valuable tool for dissecting the intricacies of cytokinin signaling due to its specific interaction with the AHK3 receptor. This guide provides a framework for conducting a comparative gene expression analysis of DHZ and other cytokinins. By employing the detailed protocols and considering the expected gene expression changes outlined, researchers can gain a deeper understanding of the specific roles of different cytokinin molecules in regulating plant growth and development. The data generated from such studies will be instrumental for both fundamental plant science and for applications in agriculture and drug development.

References

A comprehensive and clickable list of references will be provided upon request.

Sources

Validation

Comparative Guide: Dihydrozeatin (DHZ) vs. Trans-Zeatin &amp; Synthetic Cytokinins

[1] Executive Summary: The Stability-Selectivity Paradox Dihydrozeatin (DHZ) represents a unique niche in plant tissue culture and agronomic signaling. Unlike its parent compound trans-Zeatin (tZ) , DHZ possesses a satur...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Stability-Selectivity Paradox

Dihydrozeatin (DHZ) represents a unique niche in plant tissue culture and agronomic signaling. Unlike its parent compound trans-Zeatin (tZ) , DHZ possesses a saturated isoprenoid side chain.[1] This minor structural modification confers a major metabolic advantage: resistance to Cytokinin Oxidase/Dehydrogenase (CKX) cleavage.

However, this stability comes with a trade-off in receptor selectivity. While synthetic cytokinins like BAP (6-Benzylaminopurine) trigger broad, often stress-associated responses, and tZ acts as a universal high-potency regulator, DHZ exhibits high species-specificity. It is exceptionally potent in legumes (Phaseolus, Glycine max) but shows distinct differential receptor binding in model organisms like Arabidopsis, often favoring the AHK3 receptor over CRE1/AHK4.

Recommendation: Choose DHZ when working with:

  • Leguminous species (beans, soybeans) where it often outperforms tZ.

  • High-CKX tissues (senescing leaves, root vasculature) where tZ is rapidly degraded.

  • Precision developmental studies targeting root differentiation (AHK3 pathway) without over-stimulating the primary division machinery (CRE1/AHK4).

Mechanistic Foundation: The Structural Determinant of Efficacy

The biological divergence between DHZ and tZ stems from the saturation of the


-double bond in the N

-isoprenoid side chain.
Metabolic Resistance (The CKX Mechanism)

Cytokinin Oxidase (CKX) enzymes degrade cytokinins by cleaving the N


-side chain.[2][3] This reaction requires a double bond at the 

position (as found in tZ and iP). DHZ lacks this bond, rendering it "invisible" to the primary catabolic machinery of the plant cell.
Receptor Affinity Profile[4]
  • AHK3 (Differentiation/Senescence): DHZ binds with high affinity, comparable to tZ.

  • CRE1/AHK4 (Cell Division): DHZ often shows reduced affinity compared to tZ in non-legumes.

DHZ_Mechanism tZ trans-Zeatin (Unsaturated Side Chain) CKX CKX Enzyme (Degradation) tZ->CKX High Affinity Receptor_Div CRE1/AHK4 (Cell Division) tZ->Receptor_Div Strong Activation Receptor_Diff AHK3 (Differentiation) tZ->Receptor_Diff Strong Activation DHZ Dihydrozeatin (Saturated Side Chain) DHZ->CKX Resistant/No Binding DHZ->Receptor_Div Weak Activation (Species Dependent) DHZ->Receptor_Diff Strong Activation Degradation Adenine + Aldehyde (Inactive) CKX->Degradation Cleavage Response_Div Rapid Cell Division Receptor_Div->Response_Div Response_Diff Root Differentiation Delayed Senescence Receptor_Diff->Response_Diff

Figure 1: Mechanistic divergence of DHZ and tZ. Note DHZ's evasion of the CKX degradation pathway and its preferential activation of differentiation pathways (AHK3) over division pathways (CRE1) in model systems.

Comparative Performance Analysis

Quantitative Efficacy by Species

The following table synthesizes experimental data comparing DHZ against tZ and BAP.

Species / TissueDHZ Relative Potency (vs. tZ)Primary MechanismRecommended Use Case
Soybean (Glycine max) CallusEqual or Superior (100-120%) High affinity for legume receptors; CKX resistance.Callus induction; Regeneration of recalcitrant genotypes.
Bean (Phaseolus vulgaris) EmbryoHigh (100%) Endogenous conversion of tZ to DHZ via Zeatin Reductase.Embryo rescue; Shoot organogenesis.
Tobacco (Nicotiana tabacum) CallusModerate (30-60%) Lower affinity for tobacco HK receptors despite high stability.Not recommended as primary CK unless studying specificity.
Arabidopsis RootSpecific (Differentiation) Binds AHK3 (differentiation) but weak on CRE1 (division).Root meristem sizing; Studying cell differentiation without division.
Maize (Zea mays) Moderate to High Resistant to maize CKX isoforms (ZmCKX1).Grain filling studies; Senescence retardation.
Stability in Culture Media
  • Autoclavability: Like Zeatin, DHZ is heat-labile compared to synthetic BAP/Kinetin. While some protocols suggest it survives mild autoclaving, filter sterilization (0.22 µm) is mandatory for reproducible quantitative data.

  • Metabolic Half-Life: In plant tissues expressing high CKX levels, DHZ persists 2-5x longer than tZ.

Validated Experimental Protocols

Protocol A: Soybean Callus Bioassay (The "Gold Standard" for DHZ)

This assay validates the biological activity of DHZ. Soybean callus is uniquely sensitive to zeatin-type cytokinins.

Reagents:

  • Basal Medium: Miller’s Medium or MS with B5 vitamins.

  • Auxin: 2 mg/L NAA (Naphthaleneacetic acid).

  • Cytokinin: DHZ (Test range: 0.01 µM – 10 µM).

Workflow:

  • Seed Preparation: Surface sterilize Glycine max seeds (cv. Acme or similar) with 70% EtOH (1 min) followed by 20% commercial bleach (20 min). Rinse 5x with sterile water.

  • Germination: Germinate in dark at 27°C for 4-5 days until hypocotyls are ~5cm.

  • Explant Isolation: Cut 2-3 mm segments from the cotyledonary node or hypocotyl.

  • Induction: Place segments on Basal Medium + NAA + DHZ (filter sterilized).

  • Incubation: Incubate in dark at 27°C for 21 days.

  • Data Collection: Measure fresh weight (FW) and dry weight (DW).

Bioassay_Workflow cluster_media Media Preparation Start Start: Soybean Seeds Sterilize Sterilization (70% EtOH + 20% Bleach) Start->Sterilize Germinate Germination (Dark, 27°C, 5 days) Sterilize->Germinate Dissect Dissection (Hypocotyl segments) Germinate->Dissect Culture Culture Incubation (21 Days, Dark, 27°C) Dissect->Culture Media MS/Miller's Basal + 2mg/L NAA DHZ_Add Add DHZ (Filter Sterilized) Media->DHZ_Add DHZ_Add->Culture Measure Measure Fresh Weight Culture->Measure

Figure 2: Soybean Callus Bioassay workflow. Critical step: Filter sterilization of DHZ to prevent heat degradation.

Protocol B: Leaf Senescence Retardation Assay

DHZ is highly effective at delaying senescence due to its stability against CKX enzymes often upregulated during senescence.

  • Plant Material: Primary leaves of Wheat (Triticum aestivum) or Oat (Avena sativa), 7-10 days old.

  • Excision: Cut 3 cm leaf segments (discarding the tip and base).

  • Treatment: Float segments on distilled water (Control) vs. DHZ solutions (1 µM, 10 µM, 100 µM) in Petri dishes.

  • Incubation: Dark incubation at 25°C for 48-72 hours.

  • Quantification: Extract chlorophyll with 80% acetone. Measure absorbance at 645 and 663 nm.

    • Result: DHZ treated leaves retain significantly higher chlorophyll content than controls and often outperform tZ treated leaves if the tissue has high CKX activity.

References

  • Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology. Link

  • Galuszka, P., et al. (2007). Biochemical Characterization of Cytokinin Oxidase/Dehydrogenase from Arabidopsis thaliana Expressed in Nicotiana tabacum.[4][5] Journal of Plant Growth Regulation. Link

  • Letham, D. S., et al. (1964). The structure of zeatin, a factor inducing cell division.[6] Proceedings of the Chemical Society. Link

  • Werner, T., et al. (2003). Cytokinin-Deficient Transgenic Arabidopsis Plants Show Multiple Developmental Alterations Indicating Opposite Functions of Cytokinins in the Regulation of Shoot and Root Meristem Activity.[7] The Plant Cell. Link

  • Martin, R. C., et al. (1989). An Enzyme Mediating the Conversion of Zeatin to Dihydrozeatin in Phaseolus Embryos.[8][9] Plant Physiology. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of DL-DIHYDROZEATIN for Laboratory Professionals

For researchers and scientists in the fast-paced world of drug development and life sciences, precision in the laboratory extends beyond experimental parameters. The responsible management and disposal of chemical reagen...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development and life sciences, precision in the laboratory extends beyond experimental parameters. The responsible management and disposal of chemical reagents are paramount to ensuring a safe working environment and maintaining environmental integrity. This guide provides an in-depth, procedural framework for the proper disposal of DL-DIHYDROZEATIN, a synthetic cytokinin crucial in plant tissue culture and research. By understanding the chemical nature of this compound and the principles of compliant waste management, your laboratory can operate with the highest standards of safety and scientific excellence.

Understanding the Hazard Profile of DL-DIHYDROZEATIN

Before delving into disposal procedures, it is essential to recognize the hazard profile of DL-DIHYDROZEATIN. According to its Safety Data Sheet (SDS), DL-DIHYDROZEATIN is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Sensitization (Category 1), H317: May cause an allergic skin reaction. [1]

Core Principles of DL-DIHYDROZEATIN Waste Management

The foundation of proper chemical disposal lies in a systematic approach to waste segregation, containment, and labeling. Adherence to these principles minimizes risk and ensures compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is critical to prevent dangerous reactions.[2] DL-DIHYDROZEATIN waste should be categorized as solid chemical waste . It is imperative to not mix it with other waste streams.

Key Segregation Practices:

  • Solid Waste: Unused or expired DL-DIHYDROZEATIN powder, contaminated personal protective equipment (PPE), and weighing papers should be collected in a designated solid waste container.

  • Liquid Waste: While DL-DIHYDROZEATIN is a solid, solutions prepared with it should be disposed of as liquid chemical waste. The solvent used will dictate the appropriate liquid waste stream (e.g., flammable solvents, halogenated solvents).

  • Sharps: Any sharps, such as needles or razor blades, contaminated with DL-DIHYDROZEATIN must be disposed of in a designated, puncture-proof sharps container.

Waste Containment: Ensuring Safe Storage

The integrity of the waste container is crucial for preventing leaks and exposure.

Container TypeRecommended UseKey Features
Wide-mouth plastic or glass bottle with a screw-top lid Unused DL-DIHYDROZEATIN powder, contaminated consumables (e.g., pipette tips, microfuge tubes)Securely sealed to prevent dust inhalation. Compatible with the chemical.
Puncture-proof sharps container Contaminated needles, scalpels, etc.Rigid and clearly labeled for sharps.

All waste containers must be in good condition, compatible with the chemical waste they hold, and kept securely closed when not in use.[2]

Labeling: Clear and Compliant Communication

Accurate and detailed labeling of waste containers is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.

Essential Label Information:

  • The words "Hazardous Waste"

  • Full chemical name: "DL-DIHYDROZEATIN"

  • The hazard characteristics: "Toxic," "Skin Sensitizer"

  • Accumulation start date (the date the first waste is added to the container)

  • The name and contact information of the generating laboratory

Step-by-Step Disposal Procedures

This section provides detailed protocols for handling and disposing of DL-DIHYDROZEATIN in various common laboratory scenarios.

Disposal of Unused or Expired DL-DIHYDROZEATIN
  • Personal Protective Equipment (PPE): Before handling the chemical, don appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Work in a Ventilated Area: Conduct all manipulations of the solid compound within a chemical fume hood to prevent inhalation of any airborne particles.

  • Container Preparation: Select a designated solid hazardous waste container that is clean, dry, and properly labeled.

  • Transfer of Waste: Carefully transfer the unused or expired DL-DIHYDROZEATIN into the waste container. Use a dedicated spatula or scoop.

  • Decontamination of Tools: Decontaminate the spatula or any other tools used for the transfer (see Section 4 for decontamination procedures).

  • Secure and Store: Securely close the lid of the waste container and place it in the laboratory's designated satellite accumulation area for hazardous waste.

Disposal of Contaminated Materials

This category includes items such as gloves, weighing boats, pipette tips, and paper towels that have come into direct contact with DL-DIHYDROZEATIN.

  • Collection: Place all contaminated solid materials directly into the designated solid hazardous waste container for DL-DIHYDROZEATIN.

  • Avoid Compaction: Do not compact the waste in the container, as this can create aerosols.

  • Container Management: Keep the waste container closed when not actively adding waste.

Managing Small Spills

In the event of a small spill of DL-DIHYDROZEATIN powder:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE.

  • Contain the Spill: Gently cover the spill with a dry, absorbent material, such as vermiculite or sand, to prevent it from becoming airborne.

  • Collect the Material: Carefully sweep or scoop the absorbent material and the spilled chemical into a designated solid hazardous waste container. Avoid creating dust.

  • Decontaminate the Area: Decontaminate the spill area thoroughly (see Section 4).

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads and PPE, must be disposed of as hazardous waste.

Decontamination Procedures

Effective decontamination is crucial for ensuring that surfaces and equipment are safe for subsequent use.

Decontamination of Surfaces and Equipment

For routine cleaning of benchtops, balances, and spatulas:

  • Initial Wipe: Use a disposable towel dampened with a detergent solution to wipe the surface and remove any visible powder.

  • Solvent Wipe: Follow with a wipe using a towel dampened with 70% ethanol.

  • Final Rinse: For sensitive equipment, a final wipe with deionized water may be necessary to remove any residues.

  • Disposal of Wipes: All used towels and wipes must be disposed of in the solid hazardous waste container.

Decontamination of Glassware
  • Initial Rinse: Rinse the glassware with a small amount of the solvent used to prepare the DL-DIHYDROZEATIN solution (if applicable) and collect this rinsate as hazardous liquid waste.

  • Detergent Wash: Wash the glassware with a laboratory detergent and warm water.

  • Thorough Rinsing: Rinse thoroughly with tap water, followed by a final rinse with deionized water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of DL-DIHYDROZEATIN.

DL_DIHYDROZEATIN_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal Unused/Expired\nDL-DIHYDROZEATIN Unused/Expired DL-DIHYDROZEATIN Solid Chemical\nWaste Container Solid Chemical Waste Container Unused/Expired\nDL-DIHYDROZEATIN->Solid Chemical\nWaste Container Contaminated\nConsumables Contaminated Consumables Contaminated\nConsumables->Solid Chemical\nWaste Container Spill Cleanup\nMaterials Spill Cleanup Materials Spill Cleanup\nMaterials->Solid Chemical\nWaste Container Labeling Labeling Solid Chemical\nWaste Container->Labeling Satellite\nAccumulation Area Satellite Accumulation Area Solid Chemical\nWaste Container->Satellite\nAccumulation Area Store Securely Licensed Waste\nDisposal Facility Licensed Waste Disposal Facility Satellite\nAccumulation Area->Licensed Waste\nDisposal Facility Scheduled Pickup

Caption: Workflow for DL-DIHYDROZEATIN Waste Management.

Regulatory Compliance

All chemical waste disposal is governed by the EPA's Resource Conservation and Recovery Act (RCRA). Laboratories are considered hazardous waste generators and must comply with specific regulations regarding waste accumulation, storage, and disposal. It is the responsibility of the laboratory's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations. Always consult your institution's EHS guidelines for specific procedures and requirements.

Conclusion

The proper disposal of DL-DIHYDROZEATIN is a critical component of laboratory safety and environmental responsibility. By implementing the systematic procedures outlined in this guide—from understanding the hazards to meticulous segregation, containment, and labeling—researchers can ensure that their work is conducted in a manner that is safe, compliant, and scientifically sound. This commitment to best practices in chemical waste management reflects the highest standards of professional integrity and contributes to a safer and more sustainable scientific community.

References

  • Daniels Health. (2021). Cytotoxic Waste Disposal Guidelines.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • MedKoo Biosciences.
  • National Center for Biotechnology Information. (2023).
  • Sigma-Aldrich. (2023).
  • U.S. Environmental Protection Agency. (2023).
  • U.S. Occupational Safety and Health Administration. (n.d.).

Sources

Handling

Personal protective equipment for handling DL-DIHYDROZEATIN

Part 1: Executive Safety Summary DL-Dihydrozeatin (DHZ) is a potent cytokinin used in plant tissue culture. While often perceived as "low risk" compared to acute toxins, it presents specific hazards that are frequently u...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

DL-Dihydrozeatin (DHZ) is a potent cytokinin used in plant tissue culture. While often perceived as "low risk" compared to acute toxins, it presents specific hazards that are frequently underestimated in research settings: respiratory sensitization and chemical burns from the solvents required for solubilization.

The Safety Paradox: The pure powder is a respiratory sensitizer (risk of developing chronic allergies), but the solubilization process introduces a corrosive hazard (typically 1N NaOH or KOH). Therefore, your PPE strategy must adapt dynamically between "Dry Handling" and "Wet Chemistry" phases.

Part 2: Risk Assessment & PPE Matrix

Do not use a "one size fits all" PPE approach. Select protection based on the physical state of the compound.[1]

Hazard PhasePrimary RiskCritical PPE RequirementRationale (The "Why")
Phase 1: Dry Powder Inhalation & Sensitization (H317, H335)Respiratory Protection: N95 (US) or P2 (EU) Mask.Gloves: Nitrile (0.11 mm).Cytokinins are bioactive. Inhalation of dust can trigger immune sensitization, leading to occupational asthma or dermatitis over time.
Phase 2: Solubilization Corrosive Splash (H314 from NaOH/KOH)Eye Protection: Chemical Splash Goggles (Indirect Vent).Gloves: Extended cuff Nitrile or Double-gloving.DHZ requires high pH (NaOH) or organic solvents (DMSO) to dissolve. The risk shifts from inhalation to severe eye/skin burns.
Phase 3: Dilute Media Low Acute Toxicity Standard: Safety Glasses + Lab Coat + Single Gloves.Once diluted in media (µM concentrations), the acute risk is minimal, but aseptic technique (to protect the sample) becomes the priority.
Part 3: Operational Protocol (Step-by-Step)
1. Weighing & Static Control (Dry Phase)
  • Engineering Control: Always weigh DHZ powder inside a Chemical Fume Hood or a HEPA-filtered Balance Enclosure . Never weigh on an open bench.

  • Static Management: Fine organic powders are prone to static charge, causing "fly-away" particles. Use an anti-static gun or wait 10 seconds after opening the vial before inserting a spatula.

  • Technique: Use a dedicated micro-spatula. Do not return excess powder to the stock vial to prevent cross-contamination.

2. Solubilization (The "Danger Zone")
  • Context: DHZ is hydrophobic. It will not dissolve in water alone.

  • Solvent Choice: 1N NaOH (Sodium Hydroxide) is the standard solvent.

  • Protocol:

    • Place the weighed DHZ powder in a glass beaker or Falcon tube.

    • Add a minimal volume of 1N NaOH (dropwise) until the powder is fully dissolved. Note: This creates a highly corrosive solution (pH > 13).

    • IMMEDIATE ACTION: Once dissolved, immediately dilute with double-distilled water (ddH2O) to lower the pH and reach your target stock concentration (typically 1 mg/mL).

    • Optional: If using DMSO, ensure gloves are compatible. DMSO permeates latex instantly and carries dissolved compounds through the skin. Use Nitrile.

3. Storage & Stability
  • Temperature: Store lyophilized powder and stock solutions at -20°C .

  • Container: Use amber polypropylene tubes to protect from light degradation.

  • Labeling: Labels must include: Compound Name, Concentration, Solvent Used (e.g., "in 1N NaOH"), Date, and User Initials.

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision-making flow for handling DHZ, emphasizing the "Critical Control Points" (CCPs) where risk changes.

DHZ_Safety_Flow Start START: DHZ Handling Request Risk_Assess Risk Assessment: Powder vs. Solution Start->Risk_Assess Dry_Phase PHASE 1: Dry Powder (Weighing) Risk_Assess->Dry_Phase PPE_Dry PPE: N95 Mask + Nitrile Gloves Control: Fume Hood Dry_Phase->PPE_Dry Wet_Phase PHASE 2: Solubilization (NaOH/DMSO Addition) Dry_Phase->Wet_Phase PPE_Wet PPE: Splash Goggles + Extended Cuff Gloves Wet_Phase->PPE_Wet Dilution Dilution to Stock (pH Neutralization) Wet_Phase->Dilution Storage Storage (-20°C) Amber Container Dilution->Storage Usage Experimental Use (Tissue Culture) Storage->Usage Disposal Disposal Decision Usage->Disposal Waste_Chem Chemical Waste Stream (Stocks/Solvents) Disposal->Waste_Chem High Conc. Waste_Bio Biohazard Stream (Treated Media) Disposal->Waste_Bio Dilute Media

Caption: Operational workflow for DL-Dihydrozeatin handling, highlighting PPE transitions and disposal streams.

Part 5: Disposal & Environmental Stewardship[2]

Proper disposal protects the ecosystem. Cytokinins are potent plant growth regulators; releasing them into the environment can disrupt local flora.

Waste TypeDefinitionDisposal Method
Stock Solutions Concentrated DHZ (>1 mg/mL) or expired stocks.Chemical Waste Incineration. Tag as "Organic Basic" if dissolved in NaOH. Do NOT pour down the drain.
Solid Waste Contaminated gloves, weighing boats, paper towels.Hazardous Solid Waste.
Treated Media Agar/Liquid media with dilute DHZ (µM range).Autoclave & Biological Waste. While autoclaving deactivates biological agents, it does not fully degrade all chemical structures. However, for dilute concentrations, this is the standard accepted practice.
Part 6: Emergency Response
  • Skin Contact (Powder): Wash with soap and water.[2][3] If irritation persists, seek medical attention.

  • Skin Contact (Solvent/Stock): If dissolved in NaOH, flush immediately with water for 15 minutes. Do not wait for symptoms (burns may be delayed).

  • Spill Cleanup:

    • Powder: Wet a paper towel with water (to prevent dust generation) and wipe up. Dispose of as hazardous waste.[4]

    • Liquid: Absorb with vermiculite or spill pads. If NaOH was used, check pH of surface after cleaning.

References
  • Sigma-Aldrich. (2023). Safety Data Sheet: DL-Dihydrozeatin. Retrieved from

  • PubChem. (n.d.). Dihydrozeatin Compound Summary. National Library of Medicine. Retrieved from [5]

  • PhytoTech Labs. (2021). Preparing Stock Solutions for Plant Tissue Culture. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms. Retrieved from

Sources

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